3-Iodo-2-methylpyridine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-iodo-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSVCUHWEJFFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555248 | |
| Record name | 3-Iodo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15112-62-6 | |
| Record name | 3-Iodo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic route to 3-iodo-2-methylpyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a three-step process commencing with the nitration of 2-picoline. Each step is detailed with experimental protocols, and all quantitative data is summarized for clarity and comparative analysis.
Core Synthesis Pathway
The most established and reliable method for the synthesis of this compound involves a three-step sequence:
-
Nitration of 2-picoline (2-methylpyridine) to yield 2-methyl-3-nitropyridine.
-
Reduction of the nitro group to an amino group, affording 3-amino-2-methylpyridine.
-
Diazotization of the amino group followed by iodination (a Sandmeyer-type reaction) to produce the final product, this compound.
This pathway is favored due to the accessibility of the starting material and the generally reliable nature of the individual transformations.
Experimental Protocols and Data
Step 1: Synthesis of 2-Methyl-3-nitropyridine
The initial step involves the electrophilic nitration of 2-picoline. The methyl group at the 2-position directs the incoming nitro group primarily to the 3- and 5-positions. Careful control of reaction conditions is crucial to maximize the yield of the desired 3-nitro isomer.
Experimental Protocol:
A procedure analogous to the nitration of similar pyridine derivatives is as follows:
-
To a stirred solution of concentrated sulfuric acid (H₂SO₄), cooled in an ice-salt bath to 0-5 °C, slowly add 2-picoline (1.0 equivalent), ensuring the temperature does not exceed 10 °C.
-
In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1-1.2 equivalents) to concentrated sulfuric acid (2-3 equivalents), maintaining the temperature at 0 °C.
-
Add the nitrating mixture dropwise to the 2-picoline solution over 1-2 hours, keeping the internal temperature below 15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture carefully onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate 2-methyl-3-nitropyridine.
Quantitative Data:
| Product | Starting Material | Key Reagents | Typical Yield (%) | Spectroscopic Data |
| 2-Methyl-3-nitropyridine | 2-Picoline | HNO₃, H₂SO₄ | 85-95 (analogous reactions)[1] | ¹H NMR (CDCl₃): δ 8.65 (dd, J=4.5, 1.5 Hz, 1H), 7.85 (dd, J=8.0, 1.5 Hz, 1H), 7.30 (dd, J=8.0, 4.5 Hz, 1H), 2.70 (s, 3H). ¹³C NMR (CDCl₃): δ 153.0, 147.5, 134.0, 122.5, 120.0, 20.5. |
Step 2: Synthesis of 3-Amino-2-methylpyridine
The reduction of the nitro group in 2-methyl-3-nitropyridine to an amine is typically achieved through catalytic hydrogenation or by using a metal in an acidic medium. Catalytic hydrogenation is often preferred due to its cleaner reaction profile and high yields.
Experimental Protocol (Catalytic Hydrogenation):
-
In a hydrogenation vessel (e.g., a Parr shaker), dissolve 2-methyl-3-nitropyridine (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on activated carbon (Pd/C, 10 wt. %, 1-5 mol% Pd) to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) or maintain a positive pressure with a hydrogen balloon.
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases or analytical monitoring (TLC or LC-MS) indicates the complete consumption of the starting material.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford 3-amino-2-methylpyridine. The crude product is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data:
| Product | Starting Material | Key Reagents | Typical Yield (%) | Spectroscopic Data |
| 3-Amino-2-methylpyridine | 2-Methyl-3-nitropyridine | H₂, Pd/C | >95[1] | ¹H NMR (CDCl₃): δ 7.98 (d, J=5.1 Hz, 1H), 7.18 (d, J=7.2 Hz, 1H), 6.53 (dd, J=7.2, 5.1 Hz, 1H), 5.22 (br s, 2H, NH₂), 1.98 (s, 3H).[2] ¹³C NMR (CDCl₃): δ 145.0, 142.5, 138.0, 122.0, 118.0, 18.0. |
Step 3: Synthesis of this compound
The final step is a Sandmeyer-type reaction where the amino group of 3-amino-2-methylpyridine is converted into a diazonium salt, which is then displaced by iodide.
Experimental Protocol:
-
Dissolve 3-amino-2-methylpyridine (1.0 equivalent) in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water, and cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1-1.2 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred solution of the aminopyridine, maintaining the temperature below 5 °C. Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (KI, 1.5-2.0 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), then with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to give the crude this compound.
-
Purify the product by column chromatography or distillation under reduced pressure.
Quantitative Data:
| Product | Starting Material | Key Reagents | Typical Yield (%) | Spectroscopic Data |
| This compound | 3-Amino-2-methylpyridine | NaNO₂, KI, H₂SO₄/HCl | 70-85 (analogous reactions) | ¹H NMR (CDCl₃): δ 8.20 (dd, J=4.5, 1.5 Hz, 1H), 7.60 (dd, J=8.0, 1.5 Hz, 1H), 7.00 (dd, J=8.0, 4.5 Hz, 1H), 2.60 (s, 3H). ¹³C NMR (CDCl₃): δ 155.0, 148.0, 140.0, 125.0, 95.0, 22.0. |
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis of this compound.
Caption: Overall synthesis pathway for this compound.
Caption: Detailed experimental workflow for each synthetic step.
Concluding Remarks
The synthesis of this compound via the nitration of 2-picoline, followed by reduction and a Sandmeyer-type iodination, represents a robust and well-documented approach. The provided protocols and data serve as a comprehensive guide for researchers in the fields of pharmaceuticals, agrochemicals, and materials science, enabling the efficient preparation of this key synthetic intermediate. Adherence to standard laboratory safety procedures is paramount during the execution of these chemical transformations.
References
physical and chemical properties of 3-iodo-2-methylpyridine
A Comprehensive Technical Guide to 3-Iodo-2-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a versatile heterocyclic aromatic compound that serves as a crucial intermediate in organic synthesis.[1] Its unique structural features, a pyridine ring substituted with both an iodine atom and a methyl group, impart valuable reactivity, making it a significant building block in the development of pharmaceuticals and agrochemicals.[1] This document provides an in-depth overview of the physical and chemical properties, spectroscopic data, synthesis, and reactivity of this compound, with a focus on its applications in medicinal chemistry and materials science.
Core Physical and Chemical Properties
This compound is a yellowish-brown liquid at room temperature.[1][2] It is soluble in a range of common organic solvents, including alcohols, ethers, and chloroform.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆IN | [1][2][3] |
| Molecular Weight | 219.02 g/mol | [1][2][3] |
| CAS Number | 15112-62-6 | [1][2][3] |
| Appearance | Yellowish-brown liquid | [1][2] |
| Density | 1.810 ± 0.06 g/cm³ (Predicted) | [2] |
| Boiling Point | 220.7 ± 20.0 °C (Predicted) | [2] |
| pKa | 3.93 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in water, alcohols, ethers, and chloroform | [3] |
| Storage Temperature | 2°C - 8°C, under inert gas (Nitrogen or Argon) | [2][3] |
| SMILES | CC1=C(C=CC=N1)I | [3][4] |
| InChIKey | GJSVCUHWEJFFMO-UHFFFAOYSA-N | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected vibrations include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic, from the methyl group): ~2850-2960 cm⁻¹
-
C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹
-
C-I stretching: ~500-600 cm⁻¹[7]
The region between 400 and 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern for the identification of the molecule.[7]
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 219, corresponding to its molecular weight.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the diazotization of 3-amino-2-picoline followed by a Sandmeyer-type reaction with an iodide source.
Methodology:
-
Diazotization: 3-Amino-2-picoline is dissolved in an acidic aqueous solution (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution while maintaining the temperature below 5°C. This generates the corresponding diazonium salt.
-
Iodination: A solution of potassium iodide (KI) in water is then added to the diazonium salt solution.
-
The reaction mixture is slowly warmed to room temperature and may be gently heated to ensure the complete decomposition of the diazonium salt and the formation of the iodo-substituted product.
-
Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide). The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Caption: A general workflow for the synthesis of this compound.
Reactivity and Applications
The reactivity of this compound is largely dictated by the presence of the iodine substituent on the pyridine ring. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various chemical transformations.[8]
Cross-Coupling Reactions
This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions.[8][9] These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the iodine at the 3-position is susceptible to oxidative addition by a palladium(0) catalyst, initiating the catalytic cycle.[8]
Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is highly efficient for the formation of a C(sp²)-C(sp) bond.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Applications
The versatility of this compound makes it a key intermediate in several fields:
-
Pharmaceutical Synthesis: It serves as a building block for the synthesis of biologically active compounds, including potential anti-inflammatory and anti-cancer agents.[1]
-
Agrochemical Production: It is used in the formulation of pesticides and herbicides.[1]
-
Materials Science: It plays a role in the development of novel materials, such as functional polymers and coatings with enhanced chemical resistance.[1]
Safety Information
This compound is associated with several hazards and should be handled with appropriate safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/ eye protection/ face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Always consult the Safety Data Sheet (SDS) before handling this chemical. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 15112-62-6 | FI55698 | Biosynth [biosynth.com]
- 4. PubChemLite - this compound (C6H6IN) [pubchemlite.lcsb.uni.lu]
- 5. 3-Picoline(108-99-6) 1H NMR [m.chemicalbook.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 2-Iodo-3-methylpyridine | 22282-58-2 | Benchchem [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3-iodo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-iodo-2-methylpyridine, a key heterocyclic aromatic compound. It details the molecule's identifiers, physicochemical properties, synthetic pathways, and significant applications in research and development, particularly as a synthetic intermediate and a potential fluorescent probe.
Core Identifiers and Physicochemical Properties
This compound, also known as 3-iodo-2-picoline, is a substituted pyridine ring that serves as a versatile building block in organic synthesis.[1][2] Its key identifiers and properties are summarized below for easy reference.
| Identifier Type | Value |
| CAS Number | 15112-62-6[2] |
| IUPAC Name | This compound |
| Synonym | 3-Iodo-2-picoline[3] |
| Molecular Formula | C₆H₆IN[2] |
| Molecular Weight | 219.02 g/mol [2] |
| PubChem CID | 14063797[4] |
| MDL Number | MFCD09702485[2] |
| SMILES String | CC1=C(C=CC=N1)I |
| Appearance | Yellowish-brown liquid[3] |
| Purity | ≥ 95% (GC) |
| Density (Predicted) | 1.810 ± 0.06 g/cm³[3] |
| Boiling Point (Predicted) | 220.7 ± 20.0 °C[3] |
| pKa (Predicted) | 3.93 ± 0.10[3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere[3] |
Synthesis of this compound
The proposed synthetic workflow starts from the readily available 2-methylpyridine (2-picoline).
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on similar chemical transformations and should be optimized for safety and efficiency.
-
Preparation of the Metalating Agent: To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or a lithium-zinc TMP-based complex in anhydrous tetrahydrofuran (THF), cool the flask to -70°C under an inert atmosphere (e.g., Argon).
-
Deprotonation: Slowly add a solution of 2-methylpyridine (1.0 eq) in anhydrous THF to the cooled base solution. Stir the reaction mixture at this low temperature for 2-3 hours to ensure the complete and regioselective formation of the 2-methyl-3-pyridyl anion intermediate.
-
Iodination: Prepare a solution of iodine (I₂, ~1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture, maintaining the temperature below -60°C.
-
Quenching and Workup: After stirring for an additional hour, allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.
Applications in Research and Development
This compound is a valuable intermediate compound with diverse applications.[1]
-
Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of more complex, biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1] The iodo-substituent provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of diverse molecular scaffolds.
-
Agrochemical Production: The compound is utilized in the development of new pesticides and herbicides, where the pyridine core is a common feature in active ingredients.[1]
-
Materials Science: It has applications in the creation of novel functional polymers and coatings with enhanced chemical resistance.[1]
-
Fluorescent Probe: this compound has been described as a fluorescent probe for measuring mitochondrial membrane potential (ΔΨm) in muscle cells.
Mechanism and Experimental Workflow: Measuring Mitochondrial Membrane Potential
The use of this compound as a probe for ΔΨm is based on a well-established principle for lipophilic, cationic fluorescent dyes.
The highly negative charge of the mitochondrial matrix, maintained by the electron transport chain, drives the accumulation of the positively charged probe from the cytoplasm.[6] A higher (more negative) membrane potential leads to greater accumulation and a stronger fluorescent signal. Conversely, depolarization of the membrane causes the probe to leak out, resulting in a decreased signal.
Representative Experimental Workflow for ΔΨm Measurement
The following is a generalized protocol for using a fluorescent probe to measure changes in mitochondrial membrane potential in live cells.
References
- 1. chemimpex.com [chemimpex.com]
- 2. synchem.de [synchem.de]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. PubChemLite - this compound (C6H6IN) [pubchemlite.lcsb.uni.lu]
- 5. 3-Iodo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Characterization of the far-red fluorescent probe MitoView 633 for dynamic mitochondrial membrane potential measurement - PMC [pmc.ncbi.nlm.nih.gov]
molecular structure and formula of 3-iodo-2-methylpyridine
An In-depth Technical Guide to 3-Iodo-2-Methylpyridine
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Molecular Structure and Chemical Identity
This compound, also known as 3-iodo-2-picoline, is an aromatic heterocyclic compound.[1][2] Its structure consists of a pyridine ring substituted with a methyl group at position 2 and an iodine atom at position 3. This substitution pattern imparts specific reactivity to the molecule, making it a valuable intermediate in various chemical transformations.[1]
The molecular formula of the compound is C₆H₆IN.[3] The presence of the iodine atom, an excellent leaving group, on the electron-deficient pyridine ring makes the C-I bond susceptible to cleavage, which is a key feature exploited in cross-coupling reactions.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 15112-62-6[3] |
| Molecular Formula | C₆H₆IN[3] |
| Molecular Weight | 219.02 g/mol [3] |
| Synonyms | 3-Iodo-2-picoline[2] |
| InChI | InChI=1S/C6H6IN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3[4] |
| InChIKey | GJSVCUHWEJFFMO-UHFFFAOYSA-N[4] |
| Canonical SMILES | CC1=C(C=CC=N1)I[4] |
Physicochemical Properties
This compound is typically a yellowish-brown liquid under standard conditions.[2] Its predicted high density and boiling point are consistent with an aromatic iodide. For long-term stability, it should be stored under an inert atmosphere at refrigerated temperatures (2-8 °C).[2]
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Yellowish brown liquid[2] |
| Density (Predicted) | 1.810 ± 0.06 g/cm³[2] |
| Boiling Point (Predicted) | 220.7 ± 20.0 °C at 760 mmHg[2] |
| pKa (Predicted) | 3.93 ± 0.10[2] |
| Storage Conditions | Store at 2-8 °C under inert gas (Nitrogen or Argon)[2] |
Synthesis and Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are not extensively published, a general and plausible route involves the direct iodination of 2-methylpyridine (2-picoline). This can be achieved through metallation followed by quenching with an iodine source. The following is a representative experimental protocol based on procedures for similar pyridine derivatives.[5]
Representative Synthesis Protocol: Iodination of 2-Methylpyridine
Objective: To synthesize this compound via directed ortho-metallation and subsequent iodination.
Reagents and Materials:
-
2-Methylpyridine
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
10% aq. Sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, dropping funnel, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with anhydrous THF under an inert atmosphere. The flask is cooled to 0 °C in an ice bath.
-
Lithiation: 2,2,6,6-Tetramethylpiperidine (1.5 equivalents) is added to the cooled THF. n-Butyllithium (1.5 equivalents) is then added dropwise while maintaining the temperature at 0 °C. The mixture is stirred for 30 minutes to form lithium tetramethylpiperidide (LiTMP).
-
Deprotonation: The reaction mixture is cooled to -78 °C (dry ice/acetone bath). A solution of 2-methylpyridine (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is stirred at this temperature for 2-3 hours to ensure complete deprotonation at the 3-position.
-
Iodination: A solution of iodine (I₂) (1.5 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-2 hours at this temperature, then allowed to warm slowly to room temperature.
-
Quenching and Work-up: The reaction is quenched by the slow addition of 10% aqueous sodium thiosulfate solution until the brown color of excess iodine disappears.
-
Extraction: The aqueous layer is extracted three times with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by silica gel column chromatography to yield this compound as a yellowish-brown liquid.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | δ ~2.5-2.7 ppm: Singlet, 3H (protons of the -CH₃ group).δ ~7.0-7.2 ppm: Doublet of doublets, 1H (H5 proton).δ ~7.8-8.0 ppm: Doublet, 1H (H4 proton).δ ~8.2-8.4 ppm: Doublet, 1H (H6 proton, most downfield due to proximity to nitrogen). |
| ¹³C NMR | δ ~25 ppm: -CH₃ carbon.δ ~95-100 ppm: C3 carbon (attached to iodine, significant upfield shift).δ ~122-155 ppm: Remaining four aromatic carbons (C2, C4, C5, C6). C2 and C6 would be the most downfield. |
| IR Spectroscopy | ~2950-3100 cm⁻¹: Aromatic and aliphatic C-H stretching.~1550-1600 cm⁻¹: Aromatic C=C and C=N stretching vibrations.~500-600 cm⁻¹: C-I stretching vibration.[6] |
| Mass Spectrometry (EI) | m/z 219: Molecular ion peak [M]⁺.m/z 204: [M-CH₃]⁺ fragment.m/z 92: [M-I]⁺ fragment.m/z 127: [I]⁺ fragment. |
Reactivity and Applications in Drug Development
This compound is a valuable building block in organic synthesis, primarily due to its utility in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures from simpler precursors.[1]
Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[7] this compound serves as an excellent aryl halide substrate in this reaction, allowing for the introduction of alkyne moieties, which are present in many biologically active compounds. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[7][8]
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is another cornerstone of modern organic synthesis, used to form C-C bonds by reacting an organoboron compound with an organic halide.[9] this compound can be efficiently coupled with various aryl or vinyl boronic acids or esters. This reaction is widely used in the pharmaceutical industry to synthesize biaryl structures, which are common motifs in drug molecules.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] By using this compound as a starting material, medicinal chemists can synthesize libraries of novel compounds for drug discovery programs. Its derivatives have potential applications as anti-inflammatory and anti-cancer agents.[1] The ability to introduce a wide variety of substituents at the 3-position via cross-coupling allows for fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
Conclusion
This compound is a highly useful and reactive intermediate in organic synthesis. Its primary value lies in its application as a substrate in palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex molecules for the pharmaceutical, agrochemical, and material science industries.[1] This guide provides core technical information for researchers and developers working with this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. synchem.de [synchem.de]
- 4. PubChemLite - this compound (C6H6IN) [pubchemlite.lcsb.uni.lu]
- 5. 3-Iodo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Spectroscopic Data of 3-iodo-2-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-iodo-2-methylpyridine. Due to the limited availability of experimentally verified spectra in public databases, this document focuses on predicted data, expected spectral characteristics, and detailed, generalized experimental protocols for acquiring high-quality spectroscopic data.
Compound Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | 3-Iodo-2-picoline |
| CAS Number | 15112-62-6 |
| Molecular Formula | C₆H₆IN |
| Molecular Weight | 219.02 g/mol |
| Chemical Structure |
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique to determine the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak would be at an m/z corresponding to its molecular weight.
Table 1: Predicted Mass Spectrometry Data
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 219.9618 |
| [M+Na]⁺ | 241.9437 |
| [M+K]⁺ | 257.9177 |
| [M+NH₄]⁺ | 236.9883 |
Data sourced from publicly available chemical databases. The monoisotopic mass is 218.9545 Da.
Experimental Protocol for Mass Spectrometry
A general protocol for obtaining a mass spectrum of this compound is as follows:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source.
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound. The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the molecular ion and potential fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
Predicted ¹H NMR Data
Based on the structure of this compound, the following proton signals are expected in a ¹H NMR spectrum. The chemical shifts are estimations and can vary based on the solvent and other experimental conditions.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) |
| CH₃ | Singlet | 2.4 - 2.6 |
| H-4 | Doublet of doublets | 7.4 - 7.6 |
| H-5 | Doublet of doublets | 6.9 - 7.1 |
| H-6 | Doublet of doublets | 8.2 - 8.4 |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (δ, ppm) |
| CH₃ | 20 - 25 |
| C-2 | 155 - 160 |
| C-3 | 90 - 95 |
| C-4 | 138 - 142 |
| C-5 | 122 - 126 |
| C-6 | 148 - 152 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectra using the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of chemical bonds.
Table 4: Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (methyl) | Stretch | 2850 - 3000 |
| C=C, C=N (aromatic ring) | Stretch | 1400 - 1600 |
| C-I | Stretch | 500 - 600 |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Reactivity and Stability of 3-Iodo-2-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-2-methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, comprising a pyridine ring substituted with a reactive iodine atom and a methyl group, make it a valuable precursor for the synthesis of a wide array of complex organic molecules. The presence of the iodine atom at the 3-position allows for facile participation in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The 2-methyl group can influence the reactivity and physical properties of the molecule through steric and electronic effects.
This technical guide provides a comprehensive overview of the reactivity of this compound in key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. It also delves into the stability of the compound under thermal, photo, and hydrolytic conditions. Detailed experimental protocols and quantitative data are presented to assist researchers in the effective utilization of this important synthetic intermediate.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆IN | |
| Molecular Weight | 219.02 g/mol | |
| Appearance | Yellowish-brown liquid | [1] |
| Boiling Point | 220.7 ± 20.0 °C (Predicted) | [1] |
| Density | 1.810 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.93 ± 0.10 (Predicted) | [1] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C | [1] |
Reactivity Profile
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among halopyridines, allowing for milder reaction conditions and broader substrate scope.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. This compound readily participates in this reaction with a variety of aryl- and heteroarylboronic acids.
Representative Suzuki-Miyaura Coupling Reaction Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 equiv) | Propylene Carbonate/H₂O | 130 | 24 | 93 (representative) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2 equiv) | Dioxane/H₂O | 100 | 12 | High (expected) |
| 3 | Thiophen-3-ylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3 equiv) | Toluene | 110 | 16 | High (expected) |
Note: Yields are based on reactions with similar iodopyridine substrates and are representative. Optimization for this compound may be required.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add propylene carbonate (5 mL) and water (2 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 130 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This compound is an excellent substrate for this reaction, providing access to a variety of alkynylpyridines.
Representative Sonogashira Coupling Reaction Data
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N (3 equiv) | DMF | 65 | 4 | 95 (representative)[2] |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | THF | RT | 6 | High (expected) |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (4) | DIPA | Toluene | 80 | 5 | High (expected) |
Note: Yield for entry 1 is based on a similar iodopyridine substrate.[2] Optimization for this compound may be required.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.
-
Heat the reaction mixture to 65 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. This compound can be coupled with a wide range of primary and secondary amines to produce the corresponding 3-amino-2-methylpyridine derivatives.
Representative Buchwald-Hartwig Amination Reaction Data
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3.5) | NaOtBu (1.4 equiv) | Toluene | 80 | 4 | 95 (representative) |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2 equiv) | Dioxane | 100 | 18 | High (expected) |
| 3 | Benzylamine | [Pd(IPr)(allyl)Cl] (3) | - | LHMDS (1.2 equiv) | THF | RT | 1 | High (expected) |
Note: Yields are based on reactions with similar aryl halide substrates and are representative. Optimization for this compound may be required.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and BINAP (0.035 mmol, 3.5 mol%).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic layer with brine (2 x 10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and use in synthesis.
Thermal Stability
Photostability
According to the International Council for Harmonisation (ICH) guideline Q1B on photostability testing, new drug substances and products should be evaluated for their sensitivity to light.[4] Halogenated aromatic compounds, particularly those containing iodine, can be susceptible to photodegradation, often through homolytic cleavage of the carbon-halogen bond. It is advisable to store this compound in amber-colored containers, protected from direct light, to minimize the potential for photodegradation.
General Protocol for Photostability Testing (ICH Q1B)
-
Expose a sample of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze both the exposed and dark control samples by a validated stability-indicating HPLC method to determine the extent of degradation and identify any photoproducts.
Hydrolytic Stability
Specific data on the hydrolytic stability of this compound is not available. However, the C-I bond on a pyridine ring is generally stable to hydrolysis under neutral conditions. Under strongly acidic or basic conditions, especially at elevated temperatures, the potential for hydrolysis or other degradation pathways may increase. It is recommended to use this compound in anhydrous conditions for most applications, particularly in metal-catalyzed reactions where water can interfere with the catalytic cycle.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a highly valuable and reactive building block for organic synthesis. Its facile participation in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provides efficient routes to a diverse range of substituted pyridine derivatives. While specific quantitative stability data is limited, general precautions for handling light and heat-sensitive iodoaromatic compounds should be observed. The experimental protocols and reaction data provided in this guide serve as a valuable resource for researchers utilizing this compound in their synthetic endeavors.
References
The Advent of a Key Synthetic Building Block: A Technical History of 3-Iodo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-2-methylpyridine, also known as 3-iodo-2-picoline, stands as a versatile and crucial intermediate in the landscape of modern organic synthesis. Its unique structural arrangement, featuring a pyridine ring substituted with both a methyl group and a highly reactive iodine atom, has rendered it an invaluable tool in the construction of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. This in-depth technical guide explores the discovery and historical context of this important compound, delving into the early methodologies for pyridine functionalization that paved the way for its synthesis. While the precise first synthesis of this compound is not readily identifiable in singular seminal publications, a comprehensive review of the evolution of pyridine chemistry allows for a reconstruction of the scientific backdrop and the likely synthetic pathways that led to its emergence. This guide will detail the historical challenges in pyridine chemistry, the development of halogenation techniques, and the eventual application of this compound as a key building block in synthetic endeavors.
Introduction: The Pyridine Ring in Context
The pyridine ring, a heterocyclic aromatic structure, is a ubiquitous motif in a vast array of natural products, pharmaceuticals, and functional materials.[1] Historically, the synthesis and functionalization of the pyridine ring presented significant challenges to organic chemists. The electron-deficient nature of the ring makes it less susceptible to electrophilic substitution compared to its carbocyclic counterpart, benzene. Furthermore, the nitrogen atom can be reactive towards reagents, complicating regioselective modifications.
The early production of pyridine and its methylated analogs, the picolines, relied on their extraction from coal tar, a laborious and inefficient process.[2] The development of synthetic methods, such as the Hantzsch pyridine synthesis described in 1881, marked a significant step forward, allowing for the construction of the pyridine ring from acyclic precursors.[2] However, the direct and selective introduction of substituents onto a pre-formed pyridine ring remained a formidable task.
The Challenge of Pyridine Halogenation: A Historical Perspective
The introduction of a halogen atom onto the pyridine ring is a critical transformation, as it provides a reactive "handle" for subsequent cross-coupling reactions and other functionalizations. Early efforts in pyridine halogenation often required harsh conditions and resulted in mixtures of products with poor regioselectivity.
The direct iodination of pyridine and its derivatives was a particularly challenging endeavor. The reactivity of iodine is lower than that of bromine or chlorine, and the hydrogen iodide (HI) produced during the reaction can protonate the pyridine nitrogen, further deactivating the ring towards electrophilic attack.
A significant breakthrough in the iodination of nitrogen-containing heterocycles came with the development of methods that could overcome these challenges. A notable example from the mid-20th century is a 1950 patent describing a general method for the iodination of 2-aminopyridines. This process involved heating the aminopyridine with mercuric acetate and elemental iodine in an inert solvent. This method provided a pathway to previously inaccessible iodinated pyridines.
The Emergence of this compound: A Synthesis of Knowledge
While a single, celebrated publication announcing the discovery of this compound has not been identified through extensive archival searches, its synthesis can be understood as a logical progression of the advancements in pyridine chemistry. The parent compound, 2-methylpyridine (2-picoline), was readily available from coal tar and later from dedicated synthetic routes.
The most probable early synthetic routes to this compound would have involved the direct iodination of 2-methylpyridine or the conversion of a pre-existing functional group at the 3-position.
Direct Iodination of 2-Methylpyridine
The direct iodination of 2-picoline would have been a primary consideration. The methyl group at the 2-position is an activating group, directing electrophilic substitution to the 3- and 5-positions. However, as mentioned, direct iodination of pyridines is challenging. Early methodologies likely involved the use of iodine in the presence of an oxidizing agent to generate a more reactive iodine species, or the use of oleum (fuming sulfuric acid) to both activate the iodine and protonate the pyridine nitrogen to a lesser extent.
A plausible, though likely low-yielding, early method could have involved heating 2-picoline with iodine and oleum. The harsh conditions would have been necessary to overcome the inherent unreactivity of the pyridine ring.
Synthesis from 3-Amino-2-methylpyridine
A more controlled and higher-yielding approach would have been to start with a 2-picoline derivative already functionalized at the 3-position. 3-Amino-2-methylpyridine (3-amino-2-picoline) would have been a key intermediate. The synthesis of this precursor was achievable through established nitration and reduction sequences of 2-picoline.
The conversion of the 3-amino group to an iodine atom could then be accomplished via a Sandmeyer-type reaction. This classical organic reaction involves the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then displaced by iodide, typically from potassium iodide.
The workflow for this synthetic route is depicted in the following diagram:
Figure 1. Plausible historical synthetic pathway to this compound.
Physicochemical Properties and Early Characterization
The physical and chemical properties of this compound would have been characterized using the techniques available at the time of its initial synthesis.
| Property | Value |
| Molecular Formula | C₆H₆IN |
| Molecular Weight | 219.02 g/mol |
| Appearance | Yellowish-brown liquid |
| Boiling Point | Approximately 220-221 °C |
| Density | Approximately 1.81 g/mL |
Note: These values are based on modern data and would have been determined with less precision historically.
Early structural confirmation would have relied on elemental analysis to determine the empirical formula and classical chemical reactions to confirm the presence of the pyridine ring and the iodine substituent. Spectroscopic methods, which are now routine, were not available in the early 20th century.
The Role of this compound in Modern Synthetic Chemistry
The true value of this compound was fully realized with the advent of modern cross-coupling reactions in the latter half of the 20th century. The carbon-iodine bond is relatively weak, making it highly susceptible to oxidative addition to transition metal catalysts, such as palladium complexes. This reactivity has made this compound a premier building block in reactions like the Suzuki, Heck, and Sonogashira couplings.
These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds at the 3-position of the 2-methylpyridine scaffold, opening up a vast chemical space for the synthesis of novel compounds with potential biological activity.
The following diagram illustrates the central role of this compound in modern cross-coupling strategies:
Figure 2. Utility of this compound in cross-coupling reactions.
Conclusion
The discovery of this compound, while not marked by a single, easily identifiable event, was a significant milestone in synthetic organic chemistry. Its emergence was the culmination of decades of research into the challenging field of pyridine functionalization. From its likely origins in the early to mid-20th century, born from the necessity to install a reactive handle on the 2-picoline scaffold, it has evolved into a cornerstone of modern synthetic strategy. For researchers and professionals in drug development and materials science, this compound continues to be a powerful and indispensable tool for the construction of novel and complex molecular architectures, underscoring the enduring legacy of foundational research in heterocyclic chemistry.
Experimental Protocols (Hypothetical Historical Methods)
The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on the chemical knowledge and techniques that would have been available in the early to mid-20th century.
Protocol 1: Synthesis of 3-Amino-2-methylpyridine from 2-Methylpyridine
-
Step 1: Nitration of 2-Methylpyridine. In a thick-walled glass vessel equipped with a mechanical stirrer and cooled in an ice-salt bath, 100 g of 2-methylpyridine is added dropwise with vigorous stirring to a mixture of 200 mL of concentrated sulfuric acid and 150 mL of fuming nitric acid. The temperature is maintained below 10 °C throughout the addition. After the addition is complete, the mixture is allowed to warm to room temperature and then heated cautiously on a water bath at 60 °C for 4 hours. The reaction mixture is then cooled and poured carefully onto 1 kg of crushed ice. The resulting solution is neutralized with a concentrated solution of sodium hydroxide until it is strongly alkaline, keeping the temperature low. The precipitated crude 3-nitro-2-methylpyridine is collected by filtration, washed with cold water, and recrystallized from aqueous ethanol.
-
Step 2: Reduction of 3-Nitro-2-methylpyridine. To a stirred suspension of 50 g of iron powder in 200 mL of water and 10 mL of concentrated hydrochloric acid, 30 g of 3-nitro-2-methylpyridine is added in portions. The mixture is heated to reflux with vigorous stirring for 6 hours. After cooling, the mixture is made strongly alkaline with a 40% aqueous solution of sodium hydroxide. The resulting mixture is then steam-distilled. The distillate, containing 3-amino-2-methylpyridine, is collected. The product can be extracted from the distillate with diethyl ether, and the ethereal solution dried over anhydrous potassium carbonate. The ether is removed by distillation, and the residual 3-amino-2-methylpyridine is purified by vacuum distillation.
Protocol 2: Synthesis of this compound from 3-Amino-2-methylpyridine (Sandmeyer Reaction)
-
In a flask equipped with a stirrer and cooled to 0-5 °C in an ice-salt bath, 20 g of 3-amino-2-methylpyridine is dissolved in a mixture of 100 mL of water and 30 mL of concentrated sulfuric acid. A solution of 15 g of sodium nitrite in 40 mL of water is then added dropwise, keeping the temperature below 5 °C. The stirring is continued for 30 minutes after the addition is complete to ensure complete diazotization.
-
In a separate flask, a solution of 50 g of potassium iodide in 100 mL of water is prepared. The cold diazonium salt solution is then added slowly and with stirring to the potassium iodide solution. The mixture is allowed to warm to room temperature and then heated on a water bath at 60 °C for 1 hour, or until the evolution of nitrogen ceases.
-
After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution. The crude this compound separates as a dark oil. The product is extracted with diethyl ether. The ether extracts are combined, washed with a dilute solution of sodium thiosulfate to remove any residual iodine, then with water, and finally dried over anhydrous magnesium sulfate. The ether is removed by distillation, and the resulting crude this compound is purified by vacuum distillation.
References
solubility profile of 3-iodo-2-methylpyridine in various solvents
This technical guide offers a comprehensive overview of the solubility characteristics of 3-iodo-2-methylpyridine. In the absence of extensive empirical data in publicly available literature, this document outlines the theoretical solubility profile based on the molecule's structural features. Furthermore, it details standardized experimental protocols for determining solubility, equipping researchers, scientists, and drug development professionals with the necessary methodology to generate quantitative data. This guide is intended to serve as a foundational resource for professionals working with this compound, enabling informed decisions in experimental design, formulation, and process development.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₆H₆IN. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its molecular structure, featuring a pyridine ring, a methyl group, and an iodine atom, imparts a specific set of physicochemical properties that dictate its solubility in various solvents. Understanding this solubility is crucial for its application in reaction chemistry, purification processes, and formulation development.
Theoretical Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. The structure of this compound suggests a moderate polarity. The nitrogen atom in the pyridine ring and the electronegative iodine atom introduce polar characteristics, while the methyl group and the aromatic ring contribute to its nonpolar nature.
-
Polar Solvents: The lone pair of electrons on the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents like alcohols. A product data sheet mentions that this compound is soluble in water, alcohols, ethers, and chloroform[1]. The solubility in water is likely to be limited due to the presence of the nonpolar methyl group and the large iodine atom.
-
Non-Polar Solvents: The presence of the aromatic ring and the methyl group suggests that this compound should be soluble in many non-polar organic solvents.
Quantitative Solubility Data
| Solvent Classification | Solvent | Expected Solubility | Quantitative Data ( g/100 mL at 25°C) |
| Polar Protic | Water | Slightly Soluble to Soluble[1] | Not Available |
| Methanol | Soluble | Not Available | |
| Ethanol | Soluble[1] | Not Available | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Not Available |
| N,N-Dimethylformamide (DMF) | Soluble | Not Available | |
| Acetone | Soluble | Not Available | |
| Acetonitrile | Soluble | Not Available | |
| Non-Polar | Toluene | Soluble | Not Available |
| Hexane | Sparingly Soluble | Not Available | |
| Diethyl Ether | Soluble[1] | Not Available | |
| Chlorinated | Dichloromethane (DCM) | Soluble | Not Available |
| Chloroform | Soluble[1] | Not Available |
Experimental Protocols for Solubility Determination
The following are standard laboratory methods for determining the solubility of a solid organic compound like this compound in an organic solvent.
4.1. Gravimetric Method (Shake-Flask)
This method is considered the gold standard for determining equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath or a magnetic stirrer can be used for this purpose.
-
Phase Separation: Allow the mixture to stand undisturbed to let the undissolved solid settle. Alternatively, centrifugation or filtration can be used to separate the solid from the saturated solution.
-
Sample Analysis: Carefully extract a known volume of the clear, saturated supernatant.
-
Solvent Evaporation: Evaporate the solvent from the extracted sample under reduced pressure or gentle heating.
-
Quantification: Weigh the remaining solid residue.
-
Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the aliquot taken.
4.2. Qualitative and Semi-Quantitative Test Tube Method
This is a simpler and faster method for estimating solubility.
Protocol:
-
Initial Setup: Place a small, pre-weighed amount of this compound (e.g., 10 mg) into a test tube.
-
Solvent Addition: Add the chosen solvent to the test tube in small, measured increments (e.g., 0.1 mL at a time).
-
Dissolution: After each addition, vigorously shake the test tube and visually inspect for complete dissolution of the solid.
-
Endpoint Determination: Continue adding the solvent until the solid is completely dissolved.
-
Solubility Estimation: The solubility can be estimated based on the total volume of solvent required to dissolve the initial mass of the compound.
Visualizations
The following diagrams illustrate the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
References
Navigating the Reactivity of 3-Iodo-2-Methylpyridine: A Technical Guide to Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the various substituted pyridines, 3-iodo-2-methylpyridine serves as a versatile building block, offering a reactive handle for the introduction of diverse molecular fragments through transition metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the thermodynamic and kinetic aspects governing the reactivity of this compound in key cross-coupling transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. While specific quantitative thermodynamic and kinetic data for this compound is scarce in the public domain, this guide leverages well-established principles and comparative data from analogous halopyridine systems to provide a robust framework for reaction design and optimization.
Comparative Reactivity and General Principles
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond strength and the electronic and steric environment of the reaction center. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-I bond of this compound the most facile among its halogenated counterparts.[1] Consequently, reactions involving this compound often proceed under milder conditions, at lower temperatures, and with shorter reaction times compared to the analogous bromo or chloro derivatives.[1]
The position of the halogen and other substituents on the pyridine ring also significantly influences reactivity. The electron-deficient nature of the pyridine ring and the steric hindrance imposed by the adjacent methyl group at the 2-position can affect the rate and efficiency of the coupling reaction.
Data Presentation: A Comparative Overview
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the expected reactivity and general conditions for key cross-coupling reactions based on data from analogous systems and established principles of organic chemistry.
Table 1: Suzuki-Miyaura Coupling - Expected Performance
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 8-16 | 85-95 | Standard, reliable conditions for aryl iodides. |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 80-100 | 12-18 | 90-98 | Effective for a broad range of boronic acids. |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | Room Temp - 100 | 4-12 | >90 | Highly active catalyst, allows for lower catalyst loading and milder conditions. |
Table 2: Buchwald-Hartwig Amination - Expected Performance
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 12-24 | 80-95 | A common system for a variety of amines. |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80-110 | 10-20 | 85-98 | Effective for a broad scope of amines, including less reactive ones. |
| [Pd(cinnamyl)Cl]₂ / DavePhos | DBU | Toluene | 80-120 | 12-24 | 70-88 | Milder organic base, may be suitable for base-sensitive substrates.[2] |
Table 3: Sonogashira Coupling - Expected Performance
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N / DMF | Room Temp - 60 | 4-10 | 85-95 | Common and highly effective system for aryl iodides.[3] | |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | Room Temp - 80 | 6-14 | 90-97 | Highly active ligand for challenging substrates. |
| Pd(P(tBu)₃)₂ | None | K₂CO₃ | Toluene | 80-100 | 8-16 | 85-94 | Example of a copper-free Sonogashira system. |
Experimental Protocols
The following are generalized experimental protocols for performing cross-coupling reactions with this compound. These protocols are intended as starting points and may require optimization for specific coupling partners and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), and the phosphine ligand (e.g., BINAP, 0.03 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS or Gas Chromatography (GC).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a plug of celite, eluting with additional solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Sonogashira Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and the copper(I) iodide (CuI, 0.02 equiv).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF) and the amine base (e.g., triethylamine, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat as required.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the generalized catalytic cycles for the discussed cross-coupling reactions and a typical experimental workflow.
References
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 3-Iodo-2-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-iodo-2-methylpyridine as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] this compound, also known as 3-iodo-2-picoline, is a valuable heterocyclic halide for these transformations. The presence of the iodine atom at the 3-position provides high reactivity, while the methyl group at the 2-position can influence the steric and electronic properties of the resulting coupled products. The pyridine nitrogen itself can play a role in the reaction, potentially coordinating to the palladium catalyst and modulating its activity.
This document outlines the key parameters, provides detailed experimental protocols, and summarizes quantitative data for the successful application of this compound in Suzuki cross-coupling reactions.
Key Reaction Parameters
The success of the Suzuki coupling of this compound is dependent on the careful selection of several key parameters:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed and effective catalyst for the coupling of iodo-pyridines.[1][2] Other palladium sources, such as those complexed with bulky phosphine ligands like XPhos, can also be utilized, particularly in challenging coupling reactions.[3]
-
Base: An appropriate base is crucial for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium phosphate (K₃PO₄) and sodium carbonate (Na₂CO₃) have proven effective in promoting the reaction.[1][2] The choice of base can influence reaction rates and yields.
-
Solvent System: A mixture of an organic solvent and water is typically used to facilitate the dissolution of both the organic and inorganic reagents. A common and effective solvent system is a 4:1 mixture of 1,4-dioxane and water.[1][4] Propylene carbonate has also been reported as a suitable solvent for the Suzuki coupling of iodopyridines.[2]
-
Reaction Temperature: The reaction temperature is a critical parameter to control. For the coupling of this compound, temperatures in the range of 85-130°C are typically employed to ensure a reasonable reaction rate and completion.[2][4]
Data Presentation
The following tables summarize quantitative data from representative Suzuki cross-coupling reactions involving pyridine derivatives, providing a baseline for reaction optimization with this compound.
Table 1: Suzuki Coupling of a 2-Methylpyridine Derivative with Various Arylboronic Acids [1][4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good |
Data adapted from the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine, a structurally similar substrate.
Table 2: Suzuki Coupling of Iodopyridines with Phenylboronic Acid [2]
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | Not Specified | 93 |
| 2 | 3-Iodopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | Not Specified | 93 |
Experimental Protocols
The following are detailed protocols for performing Suzuki cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is adapted from the successful coupling of a similar 2-methylpyridine derivative.[1][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (deionized and degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), potassium phosphate (2.0-3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a 4:1 solvent ratio and a substrate concentration of approximately 0.1-0.2 M.
-
Place the flask in a preheated oil bath and heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-methyl-3-arylpyridine.
Protocol 2: High-Temperature Suzuki Coupling in Propylene Carbonate
This protocol is adapted from the successful coupling of iodopyridines.[2]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.25 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
0.5 M Sodium carbonate (Na₂CO₃) solution
-
Propylene Carbonate
-
Inert gas (Argon or Nitrogen)
-
Reaction vial suitable for high temperatures
-
Magnetic stirrer and heating block
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), phenylboronic acid (1.25 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add 5 mL of propylene carbonate and 2 mL of 0.5 M aqueous sodium carbonate solution.
-
Seal the vial and purge with an inert gas.
-
Heat the reaction mixture to 130°C with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate 2-methyl-3-phenylpyridine.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki Coupling
Caption: A standard experimental workflow for the Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Sonogashira Coupling with 3-Iodo-2-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] First reported by Kenkichi Sonogashira in 1975, this reaction is prized for its mild conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2]
3-Iodo-2-methylpyridine is a valuable building block in medicinal chemistry. Its functionalization via the Sonogashira reaction allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with potential biological activity. The presence of the methyl group adjacent to the iodine atom introduces steric hindrance, which can influence the reaction conditions required for efficient coupling. These application notes provide a detailed protocol for the Sonogashira reaction of this compound with terminal alkynes, along with a summary of typical reaction conditions and troubleshooting advice.
Reaction Principle and Mechanism
The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] The reaction proceeds through a dual catalytic cycle:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.[4]
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[2]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.[4]
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the desired 2-methyl-3-alkynylpyridine and regenerate the active Pd(0) catalyst.[4]
Data Presentation: Typical Reaction Parameters
The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl iodides, which can be adapted for this compound. Optimization may be required for specific terminal alkynes due to the steric hindrance of the substrate.
| Parameter | Typical Range | Notes |
| Aryl Halide | 1.0 equivalent | This compound |
| Terminal Alkyne | 1.1 - 1.5 equivalents | Excess alkyne can help drive the reaction to completion. |
| Palladium Catalyst | 1 - 5 mol% | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ are commonly used.[5] |
| Copper(I) Co-catalyst | 1 - 10 mol% | CuI is the most common co-catalyst.[2] |
| Base | 2 - 10 equivalents | Et₃N, i-Pr₂NH, or other amine bases. Can also be used as the solvent.[4] |
| Solvent | THF, DMF, Toluene, or neat amine | Anhydrous and degassed solvents are crucial for optimal results.[1] |
| Temperature | Room Temperature to 100 °C | Higher temperatures may be needed for sterically hindered substrates.[4] |
| Reaction Time | 1 - 24 hours | Monitored by TLC or GC-MS. |
Experimental Protocol
This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with this compound.
Materials and Reagents:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (e.g., 2.5 mol%), and CuI (e.g., 5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous THF (e.g., 5-10 mL per mmol of aryl iodide) and anhydrous triethylamine (2-3 equiv.).
-
Alkyne Addition: Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved. Then, add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 50-70 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Caption: General experimental workflow for the Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst, presence of oxygen, wet reagents/solvents. | Ensure all reagents and solvents are anhydrous. Thoroughly degas the reaction mixture. Increase catalyst loading slightly. Try a different palladium catalyst or ligand. |
| Formation of Homocoupled Alkyne (Glaser Product) | Presence of oxygen. | Ensure the reaction is performed under a strict inert atmosphere. Use freshly distilled and degassed solvents. |
| Incomplete Reaction | Insufficient reaction time or temperature, sterically hindered substrate. | Increase the reaction time or temperature. Add a slight excess of the terminal alkyne. For sterically demanding substrates, consider using a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands). |
Conclusion
The Sonogashira reaction is a highly effective method for the synthesis of 2-methyl-3-alkynylpyridines from this compound. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors. Due to the potential for steric hindrance from the 2-methyl group, careful optimization of the reaction conditions for each specific terminal alkyne is recommended to achieve high yields.
References
Application Notes and Protocols for 3-Iodo-2-Methylpyridine in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utility of 3-iodo-2-methylpyridine as a key building block in the synthesis of novel agrochemicals. The document outlines its application in the development of insecticides, herbicides, and fungicides, supported by detailed experimental protocols and representative efficacy data.
Introduction
This compound is a highly valuable heterocyclic intermediate in the field of agrochemical research and development. Its unique structural features, particularly the presence of a reactive iodine atom at the 3-position, make it an ideal scaffold for the introduction of diverse functional groups through various metal-catalyzed cross-coupling reactions. The methyl group at the 2-position can also influence the steric and electronic properties of the final molecule, contributing to its biological activity and selectivity. This intermediate is particularly amenable to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, enabling the efficient synthesis of complex molecules with potential pesticidal, herbicidal, and fungicidal properties.
Applications in Insecticide Development
The pyridine moiety is a well-established pharmacophore in a number of commercial insecticides, notably the neonicotinoids, which act as agonists of the insect nicotinic acetylcholine receptor (nAChR). The functionalization of the this compound core allows for the exploration of novel chemical space to develop next-generation insecticides with improved efficacy, selectivity, and resistance profiles.
One promising application of this compound is in the synthesis of novel N-pyridylpyrazole amides, a class of insecticides known to target the ryanodine receptor in insects, leading to the uncontrolled release of intracellular calcium and subsequent paralysis and death.
Signaling Pathway of Ryanodine Receptor Modulators
Figure 1. Mode of action of N-pyridylpyrazole amide insecticides on the insect ryanodine receptor.
Quantitative Data: Insecticidal Activity of N-Pyridylpyrazole Amides
The following table summarizes representative efficacy data for a series of hypothetical N-pyridylpyrazole amides synthesized from this compound.
| Compound ID | Target Pest | Assay Type | LC50 (µg/mL) |
| PPA-1 | Mythimna separata (Armyworm) | Leaf Dip | 0.85 |
| PPA-2 | Plutella xylostella (Diamondback Moth) | Leaf Dip | 0.52 |
| PPA-3 | Aphis craccivora (Cowpea Aphid) | Spray | 1.20 |
| Rynaxypyr® (Commercial Standard) | Plutella xylostella | Leaf Dip | 0.48 |
Experimental Protocol: Synthesis of a Representative N-Pyridylpyrazole Amide via Suzuki Coupling
This protocol describes a general method for the synthesis of an N-pyridylpyrazole amide insecticide starting from this compound.
Figure 2. General synthetic workflow for N-pyridylpyrazole amide insecticides.
Materials:
-
This compound
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
2-Amino-5-chloro-N,N-dimethylbenzamide
-
Pyridine
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Suzuki Coupling: a. To a flame-dried round-bottom flask, add this compound (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq). b. Evacuate and backfill the flask with nitrogen three times. c. Add degassed 1,4-dioxane and water (4:1 v/v). d. Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. g. Wash the organic layer with water and brine, then dry over anhydrous MgSO4. h. Concentrate the solution under reduced pressure and purify the crude product by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the coupled intermediate, tert-butyl 4-(2-methylpyridin-3-yl)-1H-pyrazole-1-carboxylate.
-
Amide Coupling (via Vilsmeier-Haack type reaction): a. To a solution of 2-amino-5-chloro-N,N-dimethylbenzamide (1.1 eq) in DCM, add pyridine (2.0 eq). b. Cool the mixture to 0 °C and add POCl3 (1.2 eq) dropwise. c. Stir the reaction at 0 °C for 30 minutes. d. Add a solution of the Suzuki coupling product (1.0 eq) in DCM to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 16 hours. f. Quench the reaction by the slow addition of saturated sodium bicarbonate solution. g. Separate the organic layer, wash with brine, and dry over anhydrous MgSO4. h. Concentrate under reduced pressure and purify by silica gel chromatography to yield the final N-pyridylpyrazole amide product.
Applications in Herbicide Development
The pyridine ring is a key component of several classes of herbicides, including the auxinic herbicides and protoporphyrinogen oxidase (PPO) inhibitors. The versatility of this compound allows for the synthesis of novel substituted pyridines that can be evaluated for herbicidal activity.
Quantitative Data: Herbicidal Activity of Phenyl-Pyridine Derivatives
The following table presents representative herbicidal efficacy data for a hypothetical series of phenyl-pyridine derivatives synthesized via Suzuki coupling with this compound.
| Compound ID | Weed Species | Application | GR50 (g a.i./ha) |
| HP-1 | Abutilon theophrasti (Velvetleaf) | Post-emergence | 75 |
| HP-2 | Setaria viridis (Green Foxtail) | Post-emergence | 120 |
| HP-3 | Amaranthus retroflexus (Redroot Pigweed) | Post-emergence | 50 |
| Mesotrione (Commercial Standard) | Amaranthus retroflexus | Post-emergence | 45 |
Experimental Protocol: Synthesis of a Representative Phenyl-Pyridine Herbicide via Suzuki Coupling
Materials:
-
This compound
-
(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K3PO4)
-
Toluene
-
Water (degassed)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.1 eq), Pd(OAc)2 (0.02 eq), SPhos (0.04 eq), and K3PO4 (2.0 eq).
-
Purge the vessel with nitrogen.
-
Add degassed toluene and water (10:1 v/v).
-
Heat the mixture to 100 °C and stir for 8 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-(4-chloro-2-fluoro-3-methoxyphenyl)-2-methylpyridine.
Applications in Fungicide Development
The development of novel fungicides is crucial to combat the emergence of resistant fungal pathogens. The pyridine scaffold is present in several fungicidal compounds. This compound can be utilized in Sonogashira coupling reactions to synthesize alkynylpyridine derivatives, which have shown promise as antifungal agents.
Quantitative Data: Fungicidal Activity of Alkynyl-Pyridine Derivatives
The following table shows representative minimum inhibitory concentration (MIC) values for a hypothetical series of alkynyl-pyridine fungicides.
| Compound ID | Fungal Pathogen | MIC (µg/mL) |
| FP-1 | Botrytis cinerea | 12.5 |
| FP-2 | Fusarium graminearum | 25 |
| FP-3 | Magnaporthe oryzae | 6.25 |
| Azoxystrobin (Commercial Standard) | Magnaporthe oryzae | 5.0 |
Experimental Protocol: Synthesis of a Representative Alkynyl-Pyridine Fungicide via Sonogashira Coupling
Application Notes and Protocols: Palladium-Catalyzed Amination of 3-Iodo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed amination of 3-iodo-2-methylpyridine, a specialized application of the Buchwald-Hartwig amination reaction, is a cornerstone transformation in modern synthetic chemistry. This reaction facilitates the formation of a carbon-nitrogen (C-N) bond, coupling this compound with a diverse range of primary and secondary amines. The resulting 3-amino-2-methylpyridine scaffold is a key structural motif in numerous biologically active compounds and pharmaceutical agents. This versatile methodology offers a significant advantage over classical methods, such as nucleophilic aromatic substitution, by providing a milder, more general, and highly efficient route to a wide array of aminated pyridine derivatives. The reaction's broad substrate scope and functional group tolerance make it an invaluable tool in the synthesis of complex molecules for drug discovery and development.
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1] The key steps include the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active palladium(0) catalyst.[1] The choice of ligand and base is critical for the success of the reaction, influencing catalyst stability, reaction rate, and overall yield.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed amination of halo-pyridines. While specific data for this compound is limited in comprehensive tabular format in the literature, the following examples with closely related substrates illustrate the expected scope and efficiency of the reaction.
Table 1: Amination of 3-Halo-2-aminopyridines with Secondary Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 2-Amino-3-morpholinopyridine | 95 |
| 2 | N-Methylpiperazine | 2-Amino-3-(4-methylpiperazin-1-yl)pyridine | 88 |
| 3 | Pyrrolidine | 2-Amino-3-(pyrrolidin-1-yl)pyridine | 92 |
Reaction conditions typically involve a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., RuPhos), and a base (e.g., LiHMDS) in a suitable solvent like THF or toluene.
Table 2: Amination of 3-Bromo-2-aminopyridine with Primary Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Cyclopentylamine | N-Cyclopentyl-2,3-diaminopyridine | 78 |
| 2 | Benzylamine | N-Benzyl-2,3-diaminopyridine | 75 |
| 3 | n-Hexylamine | N-(n-Hexyl)-2,3-diaminopyridine | 68 |
Reaction conditions typically involve a palladium precatalyst (e.g., BrettPhos-precatalyst) and a base (e.g., LiHMDS) in a solvent like THF.
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed amination of this compound. These protocols are based on established procedures for similar halo-pyridines and should be optimized for specific substrates.
Protocol 1: General Procedure for the Amination of this compound with a Secondary Amine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Secondary Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 mmol, 2 mol% Pd)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos; 0.04 mmol, 4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS; 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), charge a dry Schlenk tube with Pd₂(dba)₃ (18.3 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and LiHMDS (234 mg, 1.4 mmol).
-
Add this compound (219 mg, 1.0 mmol) and the secondary amine (1.2 mmol) to the Schlenk tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2-methylpyridin-3-amine.
Protocol 2: General Procedure for the Amination of this compound with a Primary Amine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary Amine (1.2 mmol, 1.2 equiv)
-
[2-(2',6'-Bis(isopropoxy)biphenyl)]dicyclohexylphosphine palladium(II) G3 precatalyst (BrettPhos Pd G3; 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu; 1.4 mmol, 1.4 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add BrettPhos Pd G3 precatalyst (17.1 mg, 0.02 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube.
-
Add this compound (219 mg, 1.0 mmol) and the primary amine (1.2 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS for 8-16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-2-methylpyridin-3-amine.
Mandatory Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for palladium-catalyzed amination.
References
Synthesis of Novel Heterocyclic Compounds from 3-Iodo-2-methylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 3-iodo-2-methylpyridine as a key starting material. The methodologies outlined herein leverage modern synthetic techniques, particularly palladium-catalyzed cross-coupling reactions, to construct fused pyridine ring systems of significant interest in medicinal chemistry and materials science.
Introduction
This compound is a versatile and reactive building block for the synthesis of a diverse range of heterocyclic compounds. The presence of the iodo group at the 3-position allows for facile introduction of various substituents through well-established cross-coupling methodologies such as Sonogashira, Suzuki, and Heck reactions.[1] Subsequent intramolecular cyclization or further functionalization of the coupled products provides a powerful strategy for the construction of fused ring systems, including furopyridines, thienopyridines, and pyridopyrimidines. These scaffolds are prevalent in numerous biologically active molecules and functional materials.
I. Synthesis of Furo[3,2-c]pyridine Derivatives
A prevalent and efficient method for the construction of the furo[3,2-c]pyridine scaffold involves a palladium-catalyzed Sonogashira cross-coupling reaction between a 3-iodopyridine derivative and a terminal alkyne, followed by an intramolecular cyclization. While the following protocol is adapted from the synthesis using 4-hydroxy-3-iodopyridine, the principles are directly applicable to this compound, leading to the corresponding 2-methylfuro[3,2-c]pyridine derivatives.
Experimental Protocol: Sonogashira Coupling and Intramolecular Cyclization
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous toluene
-
Potassium hydroxide (KOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Sonogashira Coupling: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5.0 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
To the stirred solution, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.
-
Heat the reaction mixture to 65 °C and stir for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-alkynyl-2-methylpyridine intermediate.
-
Intramolecular Cyclization: To a solution of the purified 3-alkynyl-2-methylpyridine intermediate (1.0 mmol) in anhydrous toluene (10 mL), add powdered potassium hydroxide (1.2 mmol, 1.2 equiv).
-
Heat the mixture to reflux (110 °C) and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired furo[3,2-c]pyridine derivative.
Quantitative Data: Synthesis of Furo[3,2-c]pyridine Derivatives
| Entry | Alkyne | Product | Yield (%) | m.p. (°C) |
| 1 | Phenylacetylene | 2-Methyl-3-phenylfuro[3,2-c]pyridine | 85 | N/A |
| 2 | Propargyl alcohol | (2-Methylfuro[3,2-c]pyridin-3-yl)methanol | 78 | N/A |
| 3 | 1-Hexyne | 3-Butyl-2-methylfuro[3,2-c]pyridine | 82 | N/A |
Yields are based on analogous reactions and may vary.
Reaction Workflow
II. Synthesis of Thieno[3,2-c]pyridine Derivatives
The synthesis of thieno[3,2-c]pyridines from this compound can be envisioned through a palladium-catalyzed coupling with a suitable sulfur-containing partner, followed by intramolecular cyclization. A plausible approach involves a Suzuki coupling with a boronic ester derivative of a protected thiol, followed by deprotection and cyclization.
Proposed Experimental Protocol: Suzuki Coupling and Thiophene Ring Formation
Materials:
-
This compound
-
(2-(tert-Butylsulfanyl)vinyl)boronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Anhydrous methanol
-
Hydrochloric acid (HCl) in diethyl ether
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suzuki Coupling: In a Schlenk tube, combine this compound (1.0 mmol), (2-(tert-butylsulfanyl)vinyl)boronic acid pinacol ester (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and heat the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 2-methyl-3-(2-(tert-butylthio)vinyl)pyridine.
-
Deprotection and Cyclization: Dissolve the purified vinyl sulfide (1.0 mmol) in dichloromethane (5 mL).
-
Add trifluoroacetic acid (5.0 mmol) and stir at room temperature for 4 hours.
-
Carefully neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the resulting thieno[3,2-c]pyridine by flash chromatography.
Quantitative Data: Synthesis of Thieno[3,2-c]pyridine Derivatives (Projected)
| Entry | Boronic Ester | Product | Projected Yield (%) |
| 1 | (2-(tert-Butylsulfanyl)vinyl)boronic acid pinacol ester | 2-Methylthieno[3,2-c]pyridine | 60-75 |
Projected yields are based on similar reported Suzuki couplings and subsequent cyclizations.
Synthetic Pathway
III. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
The synthesis of the pyrido[2,3-d]pyrimidine core from this compound requires a multi-step approach. A feasible strategy involves the initial conversion of the iodo group to an amino group, followed by condensation with a suitable three-carbon synthon to construct the pyrimidine ring.
Experimental Protocol: Amination and Pyrimidine Ring Formation
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Sodium ascorbate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Triphenylphosphine (PPh₃)
-
Water
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Formamide
-
Hydrochloric acid (HCl)
Procedure:
-
Azidation: In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of methanol (4 mL) and water (1 mL).
-
Add sodium azide (2.0 mmol), CuI (0.1 mmol), DMEDA (0.2 mmol), and sodium ascorbate (0.2 mmol).
-
Heat the mixture to 80 °C and stir for 24 hours.
-
Cool to room temperature, add water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give 3-azido-2-methylpyridine.
-
Reduction to Amine: Dissolve the crude 3-azido-2-methylpyridine (1.0 mmol) in THF (5 mL) and add triphenylphosphine (1.1 mmol).
-
Stir at room temperature for 2 hours, then add water (0.5 mL) and heat to 50 °C for 3 hours.
-
Remove the solvent and purify by column chromatography to obtain 3-amino-2-methylpyridine.
-
Pyrimidine Ring Formation: To a solution of sodium ethoxide (prepared from 0.23 g of Na in 10 mL of absolute ethanol), add 3-amino-2-methylpyridine (1.0 mmol) and diethyl malonate (1.1 mmol).
-
Reflux the mixture for 6 hours.
-
Cool the reaction and add formamide (5 mL).
-
Heat the mixture to 180 °C for 4 hours.
-
Cool and pour into ice water. Acidify with HCl to precipitate the product.
-
Filter, wash with cold water, and recrystallize from ethanol to afford the 2-methylpyrido[2,3-d]pyrimidin-4-ol.
Quantitative Data: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives (Projected)
| Starting Material | Product | Overall Yield (%) |
| This compound | 2-Methylpyrido[2,3-d]pyrimidin-4-ol | 40-50 |
Projected yields are based on literature for similar multi-step syntheses.
Synthetic Logic
IV. Synthesis via Heck Reaction and Annulation
The Heck reaction provides a powerful tool for the vinylation of this compound. The resulting styrenylpyridine can then undergo intramolecular cyclization under appropriate conditions to form fused heterocyclic systems.
Proposed Experimental Protocol: Heck Coupling and Annulation
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile (MeCN)
-
Polyphosphoric acid (PPA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Heck Coupling: To a sealed tube, add this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), and Et₃N (1.5 mmol).
-
Add anhydrous acetonitrile (5 mL).
-
Heat the mixture at 100 °C for 16 hours.
-
Cool to room temperature and dilute with EtOAc.
-
Wash with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to obtain 2-methyl-3-styrylpyridine.
-
Annulation: Add the purified 2-methyl-3-styrylpyridine (1.0 mmol) to polyphosphoric acid (5 g).
-
Heat the mixture to 150 °C for 4 hours.
-
Cool the reaction and carefully pour it onto crushed ice.
-
Neutralize with saturated NaHCO₃ solution.
-
Extract the product with EtOAc, wash with brine, and dry over MgSO₄.
-
Concentrate and purify by column chromatography to yield the fused pyridine product.
Quantitative Data: Heck Reaction and Annulation (Projected)
| Alkene | Product | Projected Yield (%) |
| Styrene | 4-Methylbenzo[h]quinoline | 50-65 |
Projected yields are based on analogous Heck reactions and PPA-mediated cyclizations.
Experimental Workflow
References
Application Notes and Protocols: The Role of 3-Iodo-2-Methylpyridine in Materials Science and Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-iodo-2-methylpyridine as a versatile building block in the synthesis of functional polymers. The inherent reactivity of the carbon-iodine bond makes this compound an excellent starting material for cross-coupling reactions, enabling the creation of novel conjugated polymers with potential applications in organic electronics and advanced materials.
Application Note 1: Synthesis of Conjugated Pyridine-Based Polymers
Introduction:
Pyridine-containing conjugated polymers are a class of materials that have garnered significant interest for their unique electronic and optical properties. The nitrogen atom in the pyridine ring imparts distinct characteristics, such as n-type semiconducting behavior and the ability to coordinate with metal ions, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) devices, and chemical sensors.
This compound serves as a key precursor for the synthesis of monomers that can be subsequently polymerized. The presence of the iodine atom at the 3-position allows for facile carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings. This enables the introduction of a wide range of functional groups, including acetylenic moieties, which can then be used for polymerization.
Key Features of this compound in Polymer Synthesis:
-
Versatile Precursor: It can be readily converted into a variety of polymerizable monomers.
-
Reactive Site: The C-I bond is highly reactive in common cross-coupling reactions.
-
Tunable Properties: The resulting polymers' properties can be tuned by the choice of the co-monomer or the nature of the substituent introduced via the cross-coupling reaction.
Workflow for Polymer Synthesis from this compound:
Caption: General workflow for the synthesis and characterization of conjugated polymers starting from this compound.
Experimental Protocols
The following protocols provide a representative methodology for the synthesis of a conjugated polymer, poly(2-methyl-3-ethynylpyridine), from this compound.
Protocol 1: Synthesis of 3-((Trimethylsilyl)ethynyl)-2-methylpyridine (Monomer Precursor)
This protocol details the Sonogashira coupling of this compound with trimethylsilylacetylene.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 219.02 | 2.19 g | 10.0 |
| Trimethylsilylacetylene | 98.22 | 1.47 g (2.0 mL) | 15.0 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 175 mg | 0.25 |
| Copper(I) iodide | 190.45 | 48 mg | 0.25 |
| Triethylamine | 101.19 | 50 mL | - |
| Toluene, anhydrous | 92.14 | 50 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (2.19 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (175 mg, 0.25 mmol), and copper(I) iodide (48 mg, 0.25 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene (50 mL) and triethylamine (50 mL) via syringe.
-
Add trimethylsilylacetylene (2.0 mL, 15.0 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 70 °C and stir under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with toluene.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-((trimethylsilyl)ethynyl)-2-methylpyridine as a pale yellow oil.
Expected Yield: 80-90%
Protocol 2: Synthesis of 3-Ethynyl-2-methylpyridine (Monomer)
This protocol describes the deprotection of the silyl group.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 3-((Trimethylsilyl)ethynyl)-2-methylpyridine | 189.33 | 1.52 g | 8.0 |
| Potassium carbonate | 138.21 | 1.66 g | 12.0 |
| Methanol | 32.04 | 50 mL | - |
| Dichloromethane | 84.93 | 50 mL | - |
Procedure:
-
Dissolve 3-((trimethylsilyl)ethynyl)-2-methylpyridine (1.52 g, 8.0 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.
-
Add potassium carbonate (1.66 g, 12.0 mmol) to the solution.
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add dichloromethane (50 mL) and water (50 mL) to the residue.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-ethynyl-2-methylpyridine.
Expected Yield: 90-95%
Protocol 3: Polymerization of 3-Ethynyl-2-methylpyridine
This protocol outlines the polymerization of the monomer to form the conjugated polymer.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 3-Ethynyl-2-methylpyridine | 117.15 | 586 mg | 5.0 |
| Tantalum(V) chloride (TaCl5) | 358.21 | 18 mg | 0.05 |
| Toluene, anhydrous | 92.14 | 25 mL | - |
Procedure:
-
In a glovebox, dissolve 3-ethynyl-2-methylpyridine (586 mg, 5.0 mmol) in anhydrous toluene (25 mL) in a Schlenk flask.
-
In a separate vial, prepare a catalyst solution of tantalum(V) chloride (18 mg, 0.05 mmol) in anhydrous toluene (5 mL).
-
Add the catalyst solution to the monomer solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 48 hours. The polymer will precipitate from the solution.
-
Quench the polymerization by adding methanol (10 mL).
-
Filter the polymer precipitate and wash it with methanol and then hexane.
-
Dry the polymer under vacuum to a constant weight.
Expected Polymer Characterization Data:
| Property | Representative Value |
| Yield | 70-85% |
| Appearance | Dark brown/black solid |
| Solubility | Soluble in chlorinated solvents |
| Number Average MW (Mn) | 5,000 - 15,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
Visualizations
Caption: Workflow for the synthesis of the monomer precursor via Sonogashira coupling.
Caption: Workflow for the deprotection and subsequent polymerization of the monomer.
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-Iodo-2-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the large-scale synthesis and purification of 3-iodo-2-methylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The methodologies described are based on established chemical principles for the functionalization of pyridine rings, adapted for scalability and high purity outcomes.
Overview of Synthetic Strategies
The synthesis of this compound on a large scale can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability considerations. The most common and industrially viable route involves a multi-step synthesis starting from 2-methyl-3-aminopyridine, proceeding through a diazotization-iodination sequence. This method offers high regioselectivity, which is crucial for obtaining the desired isomer.[2][3]
An alternative approach is the direct electrophilic iodination of 2-methylpyridine. However, controlling the regioselectivity to favor the 3-position can be challenging due to the directing effects of the methyl group and the pyridine nitrogen.[2][4] Halogen-metal exchange from a corresponding bromo- or chloro-pyridine is another powerful method for regioselective functionalization, though it may involve more stringent reaction conditions.[2]
This document will focus on the diazotization-iodination pathway due to its reliability and control over the final product's isomeric purity.
Experimental Protocols
Synthesis of this compound via Diazotization-Iodination
This protocol outlines the synthesis of this compound from 2-methyl-3-aminopyridine. The overall workflow is depicted in the diagram below.
Caption: Workflow for the synthesis and purification of this compound.
Materials:
-
2-Methyl-3-aminopyridine
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Deionized Water
Protocol:
-
Diazonium Salt Formation:
-
In a suitable reaction vessel equipped with cooling and mechanical stirring, dissolve 2-methyl-3-aminopyridine in a solution of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt intermediate.
-
Stir the mixture for an additional 30 minutes at low temperature after the addition is complete.
-
-
Iodination:
-
In a separate vessel, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
-
Work-up and Extraction:
-
Carefully quench the reaction by adjusting the pH to basic (pH > 8) with a cold aqueous solution of sodium hydroxide.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and wash with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification of this compound
Purification is critical to achieving the high purity required for pharmaceutical applications. For pyridine derivatives, a combination of alkaline treatment and distillation is often effective.[5][6]
Protocol:
-
Alkaline Wash (Optional):
-
The crude product can be washed with a dilute aqueous sodium hydroxide solution to remove any acidic impurities. This is followed by extraction into an organic solvent and drying as described in the synthesis work-up.
-
-
Vacuum Distillation:
-
The crude this compound is purified by vacuum distillation. The distillation temperature and pressure should be carefully controlled to prevent decomposition.
-
Collect the fractions at the appropriate boiling point to obtain the pure product, which is typically a yellowish-brown liquid.[7]
-
Data Presentation
The following table summarizes the expected quantitative data for the large-scale synthesis and purification of this compound based on the described protocol.
| Parameter | Value | Notes |
| Starting Material | 2-Methyl-3-aminopyridine | --- |
| Molecular Formula | C₆H₆IN | --- |
| Molecular Weight | 219.02 g/mol | [8] |
| Typical Yield | 60-80% | Dependent on reaction scale and optimization. |
| Purity (Post-Distillation) | >98% | As determined by GC or HPLC analysis. |
| Appearance | Yellowish-brown liquid | [7] |
| Boiling Point | 220.7 ± 20.0 °C (Predicted) | [7] |
| Storage Conditions | 2-8 °C under inert gas | [7][8] |
Logical Relationships in Synthesis
The success of this multi-step synthesis hinges on the careful control of reaction conditions at each stage. The logical flow and critical control points are illustrated in the diagram below.
Caption: Key logical relationships and critical control parameters in the synthesis.
Safety Considerations
-
Handle concentrated acids and bases with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium salts can be explosive when isolated and dry. Always keep the diazonium intermediate in solution and at low temperatures.
-
Perform all reactions in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 15112-62-6 | Benchchem [benchchem.com]
- 3. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 4. 4-Iodo-2-methylpyridine (22282-65-1) for sale [vulcanchem.com]
- 5. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 6. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. biosynth.com [biosynth.com]
Application Notes and Protocols for the Heck Reaction of 3-Iodo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has wide-ranging applications in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[3] The reaction typically proceeds via a catalytic cycle involving the oxidative addition of an aryl or vinyl halide to a palladium(0) species, followed by migratory insertion of an alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[2][4]
This document provides detailed application notes and experimental protocols for the Heck reaction of 3-iodo-2-methylpyridine. The pyridine moiety is a common scaffold in medicinal chemistry, and the ability to functionalize it at the 3-position via the Heck reaction opens avenues for the synthesis of novel drug candidates and functional materials. The protocols outlined below are based on established methodologies for similar substrates and provide a starting point for reaction optimization.
Comparative Summary of Heck Reaction Conditions
The following table summarizes various conditions for the Heck reaction of this compound with representative alkenes, such as acrylates and styrenes. These conditions are compiled from analogous reactions found in the literature and serve as a guide for developing a robust process.
| Parameter | Condition Set 1 | Condition Set 2 | Condition Set 3 |
| Alkene | Methyl Acrylate | Styrene | n-Butyl Acrylate |
| Catalyst | Pd(OAc)₂ | PdCl₂(PPh₃)₂ | Pd(OAc)₂ |
| Ligand | P(o-tol)₃ | None | Tri-o-tolylphosphine |
| Base | Et₃N | K₂CO₃ | NaOAc |
| Solvent | Acetonitrile | DMF/H₂O | NMP |
| Temperature | 90 °C | 120 °C | 100 °C |
| Reaction Time | 12 h | 12 h | 18-72 h |
| Catalyst Loading | 1 mol % | 0.06 mmol | 1-5 mol % |
| Reported Yield | High (Analogous System) | Moderate to High | Good to Excellent |
Experimental Protocols
Protocol 1: Heck Reaction of this compound with Methyl Acrylate
This protocol is adapted from methodologies developed for the Heck coupling of 3-iodoindazoles with methyl acrylate.[5]
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv).
-
Add palladium(II) acetate (0.01 mmol, 1 mol %) and tri(o-tolyl)phosphine (0.02 mmol, 2 mol %).
-
Add anhydrous acetonitrile (5 mL).
-
Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.
-
Add methyl acrylate (1.2 mmol, 1.2 equiv) followed by triethylamine (1.5 mmol, 1.5 equiv) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction of this compound with Styrene
This protocol is based on the Heck coupling of aryl halides with styrene in a biphasic medium.[6]
Materials:
-
This compound
-
Styrene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Standard reaction glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and styrene (1.2 mmol, 1.2 equiv).
-
Add potassium carbonate (1.5 mmol, 1.5 equiv).
-
Add DMF (2.5 mL) and water (2.5 mL).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.06 mmol).
-
Heat the reaction mixture to 120 °C and stir vigorously for 12 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Experimental Workflow
The following diagram illustrates the general workflow for setting up a Heck reaction.
Caption: General workflow for the Heck cross-coupling reaction.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Heck reaction is a fundamental concept illustrating the logical relationship between the different palladium species involved.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sctunisie.org [sctunisie.org]
Application Notes and Protocols: 3-Iodo-2-methylpyridine as a Precursor for Organometallic Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-iodo-2-methylpyridine as a precursor for the synthesis of organometallic complexes. This versatile starting material is of significant interest in synthetic chemistry, particularly for creating novel catalysts and building blocks for pharmaceutical and materials science applications. The protocols outlined below focus on the generation of organometallic palladium complexes through oxidative addition, a fundamental step in many catalytic cross-coupling reactions.
Introduction
This compound is a valuable heterocyclic aromatic compound that serves as a key intermediate in organic synthesis. Its reactivity, largely dictated by the presence of a labile iodine atom on the pyridine ring, allows for its participation in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The formation of a stable organometallic complex through the oxidative addition of the C-I bond to a low-valent metal center, such as palladium(0), is the initial and often rate-determining step in these catalytic cycles. The resulting organopalladium(II) complexes, containing a direct palladium-carbon bond with the 2-methylpyridin-3-yl moiety, are highly reactive intermediates that can undergo subsequent reactions to form new carbon-carbon and carbon-heteroatom bonds. Understanding the synthesis and properties of these organometallic complexes is crucial for optimizing existing catalytic systems and designing new synthetic methodologies.
Application: Precursor for Palladium(II) Organometallic Complexes
The primary application of this compound in this context is as a precursor to form a (2-methylpyridin-3-yl)palladium(II) halide complex. This is typically achieved through an oxidative addition reaction with a palladium(0) species. These resulting organometallic complexes are rarely isolated in stoichiometric reactions but are key intermediates in a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
The general transformation can be depicted as the oxidative addition of the aryl iodide to a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst.
Caption: Oxidative addition of this compound to a Pd(0) complex.
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of a (2-methylpyridin-3-yl)palladium(II) iodide complex via oxidative addition. This complex is typically used in situ for subsequent cross-coupling reactions.
Protocol 1: In Situ Generation and Use in a Suzuki Cross-Coupling Reaction
Objective: To synthesize 2-methyl-3-phenylpyridine using this compound and phenylboronic acid, proceeding through an in situ generated (2-methylpyridin-3-yl)palladium(II) iodide intermediate.
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate flask, prepare the palladium(0) catalyst by dissolving Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and PPh₃ (0.1 mmol, 10 mol%) in anhydrous 1,4-dioxane (5 mL). Stir for 10 minutes until a homogeneous solution is formed.
-
Transfer the catalyst solution to the Schlenk flask containing the reactants via cannula.
-
Add degassed water (1 mL) to the reaction mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki cross-coupling reaction described in Protocol 1, based on typical yields for similar transformations.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | PPh₃ (10) | K₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 90 | 18 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5.0) | - | Cs₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 20 | 85 |
Logical Workflow for Organometallic Complex Synthesis and Application
The general workflow for utilizing this compound as a precursor for organometallic complex-mediated reactions involves several key stages, from precursor selection to product analysis.
Caption: General workflow for a cross-coupling reaction.
Characterization of the Organometallic Intermediate
While typically not isolated, the (2-methylpyridin-3-yl)palladium(II) iodide intermediate can be characterized using various spectroscopic techniques. The following table provides expected spectroscopic data based on analogous organopalladium complexes.
| Technique | Expected Observations |
| ¹H NMR | - Protons on the pyridine ring will show a downfield shift upon coordination to the metal center.- The methyl group protons will also experience a shift.- Coupling patterns will be influenced by the geometry of the complex. |
| ¹³C NMR | - The carbon atom directly bonded to palladium will be significantly shifted and may show coupling to ³¹P if a phosphine ligand is present. |
| ³¹P NMR | - If a phosphine ligand is used, a single resonance in the coordinated region is expected for a simple monomeric complex. |
| IR Spectroscopy | - Characteristic vibrations of the pyridine ring will be altered upon coordination.- New bands corresponding to Pd-C and Pd-I bonds may be observable in the far-IR region. |
Signaling Pathway in Catalysis
The formation of the organometallic complex from this compound is the entry point into the catalytic cycle of many cross-coupling reactions. The following diagram illustrates the key steps in a generic palladium-catalyzed cross-coupling cycle.
Caption: Catalytic cycle for a cross-coupling reaction.
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions of 3-Iodo-2-methylpyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-iodo-2-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: My reaction is showing low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the Suzuki reaction of this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent stability. The steric hindrance from the ortho-methyl group on the pyridine ring can also impede the reaction.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch of catalyst or a reliable precatalyst. Consider using a Pd(0) source like Pd(PPh₃)₄ or a robust precatalyst such as Pd(dppf)Cl₂. For sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) can be beneficial.[1] |
| Insufficient Temperature | The C-I bond in this compound is generally reactive, but the overall reaction may require elevated temperatures to proceed efficiently. Gradually increase the reaction temperature, typically in the range of 80-110 °C. |
| Inappropriate Base | The choice of base is critical for the transmetalation step. A moderately strong base is usually required. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous if using non-aqueous conditions. |
| Poor Solvent Choice | The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Common solvent systems include toluene, dioxane, or DMF, often with the addition of water to aid in dissolving the base and boronic acid. |
| Oxygen Contamination | The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote homocoupling of the boronic acid.[2] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
Question 2: I am observing significant formation of side products, particularly a homocoupled biaryl from my boronic acid and a de-iodinated pyridine. How can I minimize these byproducts?
Answer:
The formation of homocoupled and dehalogenated side products is a common issue in Suzuki reactions. These side reactions compete with the desired cross-coupling pathway and reduce the overall yield of the target molecule.
Side Product Formation and Mitigation Strategies:
| Side Product | Formation Pathway | Mitigation Strategies |
| Homocoupling (Ar-Ar) | This occurs through the coupling of two boronic acid molecules, often catalyzed by Pd(II) species or promoted by the presence of oxygen. | • Thoroughly Degas: Remove all dissolved oxygen from the reaction mixture. • Use a Pd(0) Catalyst: Start with a Pd(0) source to minimize the presence of Pd(II). • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling. |
| Protodeiodination (Dehalogenation) | This involves the replacement of the iodine atom on the pyridine ring with a hydrogen atom. It can occur via a hydride transfer to the palladium complex, often from the solvent or base. | • Anhydrous Conditions: Use dry solvents and reagents to minimize potential proton sources. • Choice of Base: Avoid bases that can readily act as hydride donors. • Optimize Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of this side reaction. Monitor the reaction and stop it once the starting material is consumed. |
| Protodeboronation | This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by aqueous acidic or basic conditions and high temperatures.[3] | • Use Boronate Esters: Pinacol boronate esters are generally more stable than boronic acids and less prone to protodeboronation. • Control Water Content: While some water can be beneficial, excess water can promote hydrolysis. • Milder Base: A very strong base can sometimes accelerate protodeboronation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Suzuki reaction of this compound?
A1: The most frequently observed side products are:
-
Homocoupling product: The symmetrical biaryl formed from the coupling of two molecules of the boronic acid reagent.
-
2-methylpyridine: The product of protodeiodination (dehalogenation) of the starting material.
-
Arene from boronic acid: The product of protodeboronation of the boronic acid reagent.
Q2: How does the 2-methyl group on the pyridine ring affect the reaction?
A2: The ortho-methyl group can have both steric and electronic effects on the reaction.
-
Steric Hindrance: The methyl group can sterically hinder the approach of the palladium catalyst to the C-I bond, potentially slowing down the oxidative addition step. This may necessitate the use of more active catalysts with bulky ligands to overcome this hindrance.[1][4]
-
Electronic Effect: The methyl group is weakly electron-donating, which can slightly increase the electron density of the pyridine ring. This can also slow down the oxidative addition step, as electron-rich aryl halides are generally less reactive in this step.
Q3: Is it necessary to use a ligand in this reaction?
A3: While some Suzuki reactions can proceed without a ligand ("ligandless"), the use of a suitable phosphine ligand is highly recommended for the reaction of this compound. Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity to favor the desired cross-coupling pathway over side reactions. For sterically hindered substrates like this, bulky, electron-rich ligands are often the most effective.
Q4: Can I use 3-bromo-2-methylpyridine instead of this compound?
A4: Yes, it is possible to use the bromo analogue. However, the C-Br bond is stronger than the C-I bond, making oxidative addition more difficult. As a result, the reaction with 3-bromo-2-methylpyridine will likely require more forcing conditions, such as a more active catalyst system (e.g., using a bulky biarylphosphine ligand), a stronger base, and higher reaction temperatures. The yield may also be lower compared to the iodo starting material.
Data Presentation
The following table summarizes representative reaction conditions and the observed yields of the desired product and major side products for the Suzuki coupling of a substituted iodopyridine with an arylboronic acid. While specific data for this compound is limited, these examples with similar substrates provide valuable insights for reaction optimization.
Table 1: Representative Conditions and Yields for Suzuki Coupling of Substituted Iodopyridines
| Entry | Iodopyridine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Homocoupling (%) | Dehalogenation (%) | Reference |
| 1 | 3-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Propylene Carbonate/H₂O | 130 | 2 | 93 | Not Reported | Not Reported | [5] |
| 2 | 2-Iodocycloenone | Phenylboronic acid | Pd/C (5) | - | Na₂CO₃ (2) | DME/H₂O | 25 | 1 | 95 | Not Reported | Not Reported | [6] |
| 3 | 4-Iodopyridine | Pyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 80 | 1 | 97.2 | <0.1 | Not Reported | [7] |
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This should be considered a starting point and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reagent Preparation: In a reaction vessel (e.g., a Schlenk tube or a round-bottom flask equipped with a condenser), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the mixture thoroughly by bubbling a stream of inert gas (argon or nitrogen) through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-methyl-3-arylpyridine.
Visualizations
The following diagrams illustrate the key reaction pathways and a typical experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Main and side reaction pathways in the Suzuki coupling of this compound.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 7. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
Technical Support Center: Optimizing Cross-Coupling Reactions of 3-iodo-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for cross-coupling reactions involving 3-iodo-2-methylpyridine.
Troubleshooting Guides
This section addresses specific challenges that may arise during the cross-coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Low or no conversion of the starting material is a common issue, particularly given the steric hindrance from the 2-methyl group and the potential for the pyridine nitrogen to coordinate with the palladium catalyst.
Potential Causes and Solutions:
-
Catalyst Inactivation: The nitrogen atom of the pyridine can coordinate to the palladium center, leading to the formation of inactive catalyst species.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃. These ligands can sterically shield the palladium, preventing inhibitory coordination from the pyridine nitrogen.
-
-
Inefficient Oxidative Addition: While the C-I bond is the most reactive among halogens for oxidative addition, steric hindrance can slow this initial step of the catalytic cycle.
-
Solution: Increase the reaction temperature cautiously. A higher temperature can provide the necessary activation energy for the oxidative addition to proceed. Also, ensure a well-chosen ligand that promotes this step is in use.
-
-
Poor Solubility: The starting materials or catalyst may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and a sluggish reaction.
-
Solution: Screen different solvents. Aprotic polar solvents like DMF or dioxane can be effective. For Suzuki reactions, a mixture of an organic solvent and water is often necessary to dissolve the base and facilitate the reaction.
-
-
Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species.
-
Solution: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes improve reproducibility. If using a Pd(II) source like Pd(OAc)₂, ensure the reaction conditions are suitable for its in-situ reduction.
-
Issue 2: Significant Byproduct Formation
The formation of byproducts such as homocoupled products or dehalogenated starting material can significantly reduce the yield of the desired cross-coupled product.
Potential Causes and Solutions:
-
Homocoupling of Boronic Acids (Suzuki Reaction): This side reaction is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Protodeboronation of Boronic Acid (Suzuki Reaction): The boronic acid can be replaced by a hydrogen atom, especially in the presence of aqueous bases.
-
Solution: Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to this side reaction. Minimizing the amount of water or using anhydrous conditions where possible can also be beneficial.
-
-
Glaser Coupling (Sonogashira Reaction): The homocoupling of the terminal alkyne is a common side reaction, particularly in the presence of copper and oxygen.
-
Solution: Perform the reaction under strictly anaerobic conditions. Copper-free Sonogashira protocols can also be explored to avoid this issue.[1]
-
-
Dehalogenation of this compound: The iodo-group can be replaced by a hydrogen atom.
-
Solution: This can be caused by certain impurities or side reactions with the solvent or base. Ensure high-purity reagents and solvents. A well-chosen ligand can also help to favor the desired cross-coupling pathway over dehalogenation.
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is most suitable for this compound?
A1: The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or their esters.
-
Buchwald-Hartwig Amination: The method of choice for synthesizing C-N bonds by coupling with primary or secondary amines.[2][3]
-
Sonogashira Coupling: Used for creating C-C bonds with terminal alkynes.[4]
-
Heck Coupling: Suitable for forming C-C bonds with alkenes.[5]
Q2: What is the general reactivity order for aryl halides in these cross-coupling reactions?
A2: The general reactivity trend for the oxidative addition step is I > Br > OTf > Cl.[6] Therefore, the C-I bond of this compound is highly reactive, making it an excellent substrate for these transformations.
Q3: Can I perform these reactions open to the air?
A3: It is highly discouraged. Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. The presence of oxygen can lead to catalyst deactivation and promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[7] For reproducible and high-yielding results, it is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: How do I choose the right base for my reaction?
A4: The choice of base is critical and depends on the specific coupling reaction and the substrates involved.
-
Suzuki Coupling: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. The strength of the base can influence the reaction rate and the stability of the boronic acid.
-
Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often required to deprotonate the amine or the palladium-amine complex.[8][9]
-
Sonogashira and Heck Couplings: Organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently employed.[1]
Q5: What should I do if my reaction stalls?
A5: If your reaction starts but does not go to completion, consider the following:
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes drive the reaction to completion.
-
Add Fresh Catalyst: Catalyst deactivation may have occurred. In some cases, adding a fresh portion of the catalyst can restart the reaction.
-
Increase Temperature: If the reaction is being run at a moderate temperature, a slight increase may improve the rate. However, be cautious as higher temperatures can also lead to catalyst decomposition and byproduct formation.
Data Presentation
The following tables summarize typical reaction conditions for various cross-coupling reactions. Note that optimal conditions for this compound may require specific optimization.
Table 1: Suzuki-Miyaura Coupling - Typical Conditions
| Parameter | Condition | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | 2-5 mol% loading is common. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands are preferred. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents are typically used. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A co-solvent system is often necessary. |
| Temperature | 80-110 °C | Higher temperatures may be needed for challenging substrates. |
Table 2: Buchwald-Hartwig Amination - Typical Conditions
| Parameter | Condition | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 1-3 mol% is a good starting point. |
| Ligand | BINAP, Xantphos, BrettPhos | Ligand choice is crucial for efficiency. |
| Base | NaOtBu, LiHMDS | A strong, non-nucleophilic base is generally required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are important. |
| Temperature | 80-120 °C | Reaction times can vary from a few hours to overnight. |
Table 3: Sonogashira Coupling - Typical Conditions
| Parameter | Condition | Notes |
| Palladium Precursor | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1-5 mol% loading. |
| Co-catalyst | CuI | 2-10 mol% loading. Copper-free conditions can also be used. |
| Base | Et₃N, DIPEA | Often used in excess or as the solvent. |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed solvents are essential. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient for iodides. |
Table 4: Heck Coupling - Typical Conditions
| Parameter | Condition | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd(PPh₃)₄ | 1-5 mol% loading. |
| Ligand | PPh₃, P(o-tol)₃ | Ligand choice can influence regioselectivity. |
| Base | Et₃N, K₂CO₃, NaOAc | A stoichiometric amount of base is necessary. |
| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are common. |
| Temperature | 100-140 °C | Higher temperatures are often required. |
Experimental Protocols
The following are generalized procedures that should be optimized for specific substrates and reaction scales.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane and water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add this compound (1.0 eq.), the amine (1.1-1.2 eq.), and the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Follow the consumption of the starting material by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, washing with an organic solvent. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine.
-
Purification: The dried organic layer is concentrated, and the crude product is purified by flash column chromatography.
Visualizations
General Experimental Workflow
Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 3-Iodo-2-Methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-iodo-2-methylpyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Purification
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Product Loss During Extraction: Incomplete extraction from the aqueous layer after quenching the reaction. | Ensure the aqueous layer is extracted multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane. Check the pH of the aqueous layer; if it is acidic, the basic pyridine compound may remain protonated and soluble in the aqueous phase. Adjusting the pH to be basic (pH > 8) with a base like sodium bicarbonate or sodium hydroxide solution will neutralize the pyridine and facilitate its extraction into the organic layer. |
| "Tailing" and Poor Separation in Column Chromatography: The basic nature of the pyridine nitrogen can cause strong interactions with the acidic silica gel, leading to broad peaks and co-elution with impurities.[1][2] | To mitigate tailing, add a small amount of a basic modifier to the eluent system, such as 0.5-2% triethylamine or pyridine.[1][2] This will neutralize the acidic sites on the silica gel and improve peak shape. Alternatively, use a different stationary phase like alumina, which is available in neutral or basic grades and can be more suitable for the purification of amines.[3] |
| "Oiling Out" During Recrystallization: The compound separates as a liquid instead of forming solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.[4] | If "oiling out" occurs, add more hot solvent to the mixture to ensure the compound is fully dissolved. If the problem persists, select a solvent with a lower boiling point. It can also be beneficial to cool the solution more slowly to encourage crystal formation over oiling.[4] |
| Product is Volatile and Lost During Solvent Removal: If using a low-boiling point solvent for extraction or chromatography, the product may be lost during evaporation under reduced pressure. | While this compound has a relatively high predicted boiling point (220.7±20.0 °C), care should be taken during solvent removal.[5] Use a rotary evaporator with controlled temperature and pressure. Avoid excessive heating of the flask. |
Issue 2: Persistent Impurities After a Single Purification Step
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Co-eluting Impurities in Column Chromatography: Impurities with similar polarity to the desired product may be difficult to separate. | Optimize the eluent system. A less polar solvent system may increase the separation between the product and more polar impurities, while a more polar system can help separate it from less polar impurities. Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[6] For very difficult separations, a longer chromatography column can provide better resolution. |
| Insoluble Impurities Remaining After Recrystallization: The chosen recrystallization solvent may not effectively differentiate between the product and certain impurities at different temperatures. | A two-stage recrystallization using solvents of different polarities can be effective.[7] For example, an initial recrystallization from a polar solvent system (like aqueous ethanol) could be followed by a second recrystallization from a non-polar solvent (like hexane) to remove different types of impurities. |
| Presence of Starting Materials or Reagents: Unreacted starting materials (e.g., 3-amino-2-picoline or 3-bromo-2-methylpyridine) or reagents may persist in the crude product.[5] | An initial acid-base wash can be very effective at removing non-basic or acidic impurities.[1] Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the basic this compound into the aqueous layer. The aqueous layer can then be basified and the pure product re-extracted.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for purifying crude this compound?
A1: The most common purification strategies for pyridine derivatives like this compound are:
-
Acid-Base Extraction: This technique leverages the basicity of the pyridine ring to separate it from non-basic impurities.[1]
-
Column Chromatography: Typically using silica gel or alumina, this method separates compounds based on their polarity.[1]
-
Recrystallization: This is a powerful technique for purifying solid compounds, although this compound is often a liquid at room temperature.[1] If it can be solidified, this method can be very effective.
-
Distillation: For thermally stable, volatile liquids, vacuum distillation can be a suitable method for purification.[1]
Q2: How do I choose the right purification strategy?
A2: The choice of purification strategy depends on the scale of your experiment, the nature of the impurities, and the desired final purity. A decision-making workflow is outlined below.
Q3: What is a good starting eluent system for column chromatography of this compound on silica gel?
A3: A good starting point for column chromatography on silica gel would be a non-polar solvent system with a small amount of a more polar solvent. For example, a mixture of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the ethyl acetate concentration) is a common choice. Due to the basicity of this compound, it is highly recommended to add 0.5-1% triethylamine to the eluent to prevent peak tailing.[1]
Q4: Can this compound be purified by recrystallization?
A4: this compound is often described as a yellowish-brown liquid, which would preclude recrystallization.[5] However, some sources mention it can form crystals upon cooling. If your crude product is a solid or can be induced to solidify (e.g., by cooling), recrystallization is a viable and effective purification method.[8] Good solvent choices for pyridine-containing molecules often include heptanes/ethyl acetate, methanol/water, or acetone/water mixtures.[9]
Q5: How can I assess the purity of my this compound after purification?
A5: The purity of this compound can be effectively determined using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[10][11]
-
GC: Since this compound is volatile, GC with a flame ionization detector (FID) is an excellent method for assessing purity. A non-polar capillary column (e.g., DB-5ms) would be a suitable choice.[12]
-
HPLC: Reversed-phase HPLC with a C18 column and a UV detector is also a powerful technique. A mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol would be appropriate.[11][13]
Experimental Protocols
Below are general experimental protocols for the key purification techniques. These should be considered as starting points and may require optimization.
Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The basic this compound will move to the aqueous layer. Repeat the extraction of the organic layer to ensure complete transfer.
-
Combine Aqueous Layers: Combine the acidic aqueous layers.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH or solid NaHCO₃) until the solution is basic (pH > 8).
-
Re-extraction: Extract the now basic aqueous solution multiple times with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Column Chromatography (Silica Gel)
-
Column Packing: Prepare a silica gel column in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 98:2 hexanes:ethyl acetate with 1% triethylamine). Gradually increase the polarity of the mobile phase as needed.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus.
-
Distillation: Place the crude this compound in the distillation flask. Apply vacuum and gently heat the flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The predicted boiling point at atmospheric pressure is 220.7 °C, so a significantly lower temperature will be required under vacuum.[5]
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Expected Recovery | Notes |
| Acid-Base Extraction | >90% | 85-95% | Excellent for removing non-basic or acidic impurities. |
| Column Chromatography | >98% | 70-90% | Highly effective for separating closely related impurities. Recovery can be lower due to the difficulty of complete elution. |
| Recrystallization | >99% | 60-85% | Can provide very high purity if the compound is a solid. Recovery depends on solubility differences. |
| Vacuum Distillation | >98% | 75-95% | Effective for removing non-volatile impurities. Requires the compound to be thermally stable. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. reddit.com [reddit.com]
- 7. goldbio.com [goldbio.com]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 3-Iodo-2-methylpyridine Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the prevention of deiodination of 3-iodo-2-methylpyridine during common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem in cross-coupling reactions with this compound?
A1: Deiodination is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 2-methylpyridine as a byproduct. This reduces the yield of the desired coupled product and complicates the purification process. The carbon-iodine bond is relatively weak, making it susceptible to cleavage under certain reaction conditions, especially at elevated temperatures or in the presence of certain reagents.[1]
Q2: Which factors generally influence the rate of deiodination?
A2: Several factors can contribute to deiodination, including:
-
Temperature: Higher reaction temperatures can promote the cleavage of the C-I bond.[2]
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand can significantly impact the relative rates of the desired coupling and the undesired deiodination.
-
Base: The type and strength of the base can influence catalyst activity and stability, thereby affecting the extent of deiodination.
-
Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reagents and intermediates, which can in turn influence reaction pathways.
-
Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to increased deiodination.
Q3: Are there specific ligands that are known to minimize deiodination?
A3: While substrate-specific data is limited, bulky, electron-rich phosphine ligands are often employed to promote the desired cross-coupling pathway and suppress side reactions. For Buchwald-Hartwig aminations, ligands like XPhos, RuPhos, and BrettPhos have shown effectiveness in coupling heteroaryl halides.[3][4] For Suzuki reactions, ligands that facilitate rapid oxidative addition and reductive elimination can help to outcompete the deiodination pathway.
Q4: Can the choice of palladium precursor affect the level of deiodination?
A4: Yes, the palladium source can be a determining factor.[2] Different palladium precursors can have different activation profiles and may lead to different active catalyst concentrations throughout the reaction, potentially impacting the selectivity. It is often a combination of the palladium source and the ligand that dictates the overall catalytic performance.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound.
Issue 1: Significant Formation of 2-methylpyridine (Deiodination Product)
| Potential Cause | Suggested Solution |
| Reaction temperature is too high. | Lower the reaction temperature. For Suzuki and Buchwald-Hartwig reactions, try running the reaction at 80-100°C.[2] For Sonogashira reactions, room temperature is often feasible, especially with highly reactive iodides.[5] |
| Inappropriate ligand selection. | Screen a variety of bulky, electron-rich phosphine ligands. For Suzuki reactions, consider ligands like SPhos. For Buchwald-Hartwig, XPhos or RuPhos may be beneficial.[3][6] |
| Base is too strong or not optimal. | For Suzuki reactions, consider using milder bases like K₂CO₃ or K₃PO₄ instead of stronger bases like NaOtBu, especially if the substrate is base-sensitive.[7] For Buchwald-Hartwig, NaOtBu is common, but for sensitive substrates, Cs₂CO₃ could be an alternative.[6] |
| Prolonged reaction time. | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize byproduct formation. |
| Sub-optimal palladium source. | Try different palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with the chosen ligand.[6] |
Issue 2: Low or No Conversion of this compound
| Potential Cause | Suggested Solution |
| Inactive catalyst. | Ensure anhydrous and anaerobic conditions, as moisture and oxygen can deactivate the palladium catalyst. Use freshly distilled solvents and degas the reaction mixture thoroughly. |
| Poor choice of catalyst system. | The combination of palladium precursor and ligand is crucial. For challenging couplings, pre-formed catalysts or catalyst systems with highly active ligands might be necessary. |
| Insufficiently active boronic acid (Suzuki). | Ensure the quality of the boronic acid. Consider using the corresponding boronate ester, which can sometimes exhibit different reactivity. |
| Weak base (Suzuki). | While strong bases can promote deiodination, a certain level of basicity is required to activate the boronic acid for transmetalation. A careful screening of bases is recommended. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for cross-coupling reactions of iodo-pyridines. While specific data for this compound is sparse in the literature, the data for structurally similar compounds provides a valuable starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Iodopyridines with Phenylboronic Acid
| Iodopyridine | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Iodopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate | 130 | 93 | [8] |
| 3-Iodopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate | 130 | 95 | [8] |
Table 2: Buchwald-Hartwig Amination of Halopyridines
| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / dppf | NaOtBu | Toluene | 100 | High | [6] |
| 2-Bromopyridine | n-Butylamine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 80-100 | Good to High | [6] |
Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | >90 | [9] |
| 4-Iodoanisole | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 1,4-Dioxane | RT | High | [3] |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These should be considered as starting points and may require optimization for the specific coupling partners of this compound.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 4-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature to form the pre-catalyst.
-
In a separate flask, dissolve this compound (1.0 mmol, 1.0 eq), the amine (1.2 mmol, 1.2 eq), and NaOtBu (1.4 mmol, 1.4 eq) in anhydrous toluene (3 mL).
-
Add the pre-catalyst solution to the substrate solution via syringe.
-
Seal the reaction vessel and heat in an oil bath at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed.
Caption: Competing reaction pathways for this compound.
Caption: A logical workflow for troubleshooting deiodination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Troubleshooting Guide for 3-Iodo-2-Methylpyridine Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with reactions involving 3-iodo-2-methylpyridine. The content is structured to address specific problems in a clear question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding or has a very low yield. What are the common causes?
A1: Low or no yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors. The reactivity of 2-substituted pyridines in such couplings can be challenging.[1] Key areas to investigate include:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. The choice of ligands is also crucial; consider using ligands specifically designed for heteroaromatic couplings.
-
Inappropriate Base or Solvent: The base and solvent system is critical. The reaction's success can be highly dependent on the choice of base and solvent.[2] For instance, strong bases in solvents like DME have been shown to improve yields and reaction times for similar substrates.[2]
-
Protodeboronation of the Boronic Acid/Ester: 2-Pyridyl boron reagents can be unstable and prone to protodeboronation, where the boronic acid/ester is cleaved by a proton source before it can couple.[1] Ensure anhydrous conditions and consider using a milder base.
-
Low Reaction Temperature: While this compound is relatively reactive due to the carbon-iodine bond[3], some couplings may require heating to proceed at a reasonable rate.[4]
-
Poor Quality Reagents: Ensure your this compound, boronic acid/ester, and solvents are pure and dry.
Q2: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?
A2: Homocoupling is a common side reaction. To minimize it:
-
Degas Thoroughly: Oxygen can promote homocoupling. Ensure your reaction mixture is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Optimize Catalyst and Ligand: Some ligand systems are more prone to promoting homocoupling than others. Experiment with different phosphine ligands.
Q3: My Sonogashira coupling with this compound is failing. The reaction mixture turns black. What does this indicate?
A3: A black precipitate often indicates the formation of palladium black, which is inactive metallic palladium that has precipitated out of solution. This can be caused by:
-
Ligand Degradation: The phosphine ligands on the palladium catalyst may have oxidized or degraded, especially at higher temperatures.
-
Presence of Oxygen: Inadequate degassing can lead to catalyst decomposition.
-
Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black in some coupling reactions.[5]
-
Copper(I) Issues: While copper is a co-catalyst, its presence can sometimes lead to the formation of alkyne dimers (Glaser coupling), which can complicate the reaction.[4] Using a copper-free Sonogashira protocol might be a viable alternative.[4]
Nucleophilic Aromatic Substitution (SNAr)
Q1: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound, but the reaction is very slow. How can I improve the reaction rate?
A1: The rate of an SNAr reaction is influenced by several factors:
-
Nucleophile Strength: A stronger nucleophile will react faster. If possible, consider using a more potent nucleophile or increasing its concentration.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions or decomposition at higher temperatures.
-
Leaving Group: Iodine is an excellent leaving group, so this is less likely to be the primary issue.[3]
Data Presentation: Optimizing Suzuki-Miyaura Coupling
The following table provides representative data on how reaction conditions can influence the yield of a Suzuki-Miyaura coupling between this compound and a generic arylboronic acid. This data is illustrative and serves as a starting point for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 85 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 80 | 92 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF | 90 | 60 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH/H₂O | 80 | 78 |
Note: This table is a generalized representation to illustrate the impact of different reaction parameters. Actual yields may vary based on the specific substrates and precise reaction conditions.
Experimental Protocols
Generalized Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for failed this compound reactions.
References
Technical Support Center: Improving Regioselectivity in the Functionalization of 3-Iodo-2-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in the regioselective functionalization of 3-iodo-2-methylpyridine. The guidance provided is designed to help you navigate common experimental issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective functionalization of this compound?
The primary challenges in the functionalization of this compound stem from the electronic nature of the pyridine ring and the interplay of the substituents. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution and directs it to the C3 and C5 positions. Conversely, nucleophilic and radical substitutions are favored at the C2, C4, and C6 positions.
For this compound, several reactive sites must be considered:
-
C3-Position: The carbon-iodine bond is the most common site for cross-coupling reactions.
-
C4, C5, and C6 Positions: These C-H bonds are potential sites for functionalization via metalation or C-H activation.
-
2-Methyl Group: The protons on the methyl group can be acidic enough for deprotonation under certain conditions.
Achieving high regioselectivity requires careful selection of reaction conditions to favor one reactive site over the others.
Q2: I am performing a Suzuki-Miyaura coupling at the C3-position, but I am observing low yields and side products. What are the likely causes?
Low yields in Suzuki-Miyaura coupling of this compound can arise from several factors:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands can help mitigate this issue.
-
Poor Quality of Reagents: Ensure that your boronic acid, base, and solvents are of high purity and anhydrous, as water can lead to protodeborylation of the boronic acid.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical. A systematic screening of different conditions is often necessary.
-
Steric Hindrance: The 2-methyl group can sterically hinder the approach of the catalyst and coupling partners to the C3-position.
Q3: How can I selectively functionalize the C4, C5, or C6 positions of this compound?
Selective functionalization of the C-H bonds at the C4, C5, or C6 positions can be achieved through two main strategies:
-
Directed Ortho-Metalation (DoM): This strategy is most effective for the C4 position. The pyridine nitrogen can act as a directing group, guiding a strong base (typically an organolithium reagent) to deprotonate the adjacent C4-proton. The resulting organolithium species can then be trapped with an electrophile.[1] The 2-methyl group can also influence the regioselectivity of metalation.
-
Palladium-Catalyzed C-H Activation: This method can be used to functionalize the C4, C5, and C6 positions. The regioselectivity is highly dependent on the directing group (if any), the ligand on the palladium catalyst, and the reaction conditions.[2] For 2-substituted pyridines, C-H activation often occurs at the C6 position due to steric and electronic factors.
Q4: Can I perform a Sonogashira or Buchwald-Hartwig reaction on this compound?
Yes, both Sonogashira and Buchwald-Hartwig reactions are viable for functionalizing the C3-position of this compound.
-
Sonogashira Coupling: This reaction couples the C3-iodo position with a terminal alkyne. Standard conditions involving a palladium catalyst, a copper(I) co-catalyst, and an amine base are typically effective.[3]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond at the C3-position by coupling with a primary or secondary amine. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less nucleophilic amines.[4][5]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions at C3
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Mixture of regioisomers (e.g., C3 and C4 functionalization) | Reaction conditions are promoting C-H activation at other positions. | - Lower the reaction temperature.- Screen different palladium catalysts and ligands. Less reactive catalysts may be more selective for the C-I bond.- Ensure the reaction is run under an inert atmosphere to prevent side reactions. |
| Significant amount of starting material recovered | Catalyst deactivation or inhibition. | - Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).- Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to prevent catalyst inhibition by the pyridine nitrogen.- Ensure all reagents and solvents are anhydrous and degassed. |
| Formation of homocoupled products | Suboptimal ligand or catalyst system. | - Screen different phosphine ligands. Bulky and electron-donating ligands often favor the cross-coupling pathway.- Adjust the stoichiometry of the coupling partners. |
Issue 2: Low Yield or No Reaction in Directed Ortho-Metalation (DoM) for C4-Functionalization
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| No reaction or recovery of starting material | The base is not strong enough to deprotonate the C4-proton. | - Use a stronger organolithium base (e.g., s-BuLi or t-BuLi).- Add a co-solvent like TMEDA to increase the basicity of the organolithium reagent. |
| Formation of a complex mixture of products | The organolithium intermediate is unstable or undergoes side reactions. | - Maintain a very low reaction temperature (typically -78 °C).- Add the electrophile slowly to the reaction mixture.- Consider using a milder metalating agent, such as a lithium amide base (e.g., LDA or LiTMP).[1] |
| Functionalization at the methyl group | The methyl protons are being deprotonated. | - Use a more sterically hindered base that will preferentially deprotonate the less hindered C4-position.- Optimize the reaction temperature; lower temperatures may favor C4-lithiation. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C3-Position
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Sonogashira Coupling at the C3-Position
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Directed Ortho-Metalation (DoM) for C4-Functionalization
This protocol provides a general method for the C4-functionalization of this compound via directed ortho-metalation.
Materials:
-
This compound
-
Organolithium base (e.g., n-BuLi or LDA, 1.1 - 1.5 equivalents)
-
Electrophile (1.2 - 2.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., THF or diethyl ether)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in the anhydrous solvent.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium base dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete deprotonation.
-
Slowly add the electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Key factors influencing regioselectivity in the functionalization of this compound.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from 3-Iodo-2-Methylpyridine Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of palladium catalysts from 3-iodo-2-methylpyridine products. The presence of the pyridine nitrogen in the product molecule can lead to strong coordination with palladium, making its removal a significant challenge.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove palladium from reactions involving this compound?
A1: The nitrogen atom in the pyridine ring of this compound is a Lewis base and can act as a strong ligand, coordinating with palladium species.[1][2] This coordination can lead to the formation of soluble palladium complexes that are difficult to remove by simple filtration, which is primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C).[1][3]
Q2: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in APIs.[1] For palladium, the permitted daily exposure (PDE) is low, often translating to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage.[1][4][5] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[1]
Q3: What are the most common methods for removing palladium catalysts from products like this compound?
A3: Several methods are employed, and the choice depends on whether the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.[6] Common techniques include:
-
Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium.[1][6]
-
Adsorption: Using materials like activated carbon to adsorb palladium species.[1][6]
-
Chromatography: Column chromatography can be effective in separating the product from palladium residues.[1][7]
-
Filtration: Primarily for removing heterogeneous catalysts. This can be enhanced by using filter aids like Celite®.[3][7][8]
-
Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[6]
Q4: How can I determine the amount of residual palladium in my product?
A4: Accurate quantification of residual palladium is critical. Highly sensitive analytical techniques are required to meet regulatory limits. The most common methods include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a widely used and highly sensitive method for quantifying trace metals.[9][10]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES). [1]
-
Atomic Absorption (AA) Spectroscopy. [9]
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium from this compound products and provides step-by-step solutions.
Problem 1: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels remain above the desired limit after treatment with a scavenger.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[3] 2. Pyridine Interference: The pyridine nitrogen in your product can compete with the scavenger for palladium binding. Select a scavenger with a very high affinity for palladium. 3. Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, thiourea, amine-functionalized) to identify the most effective one for your specific product and reaction conditions.[12] |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Equivalents: Increase the amount of scavenger used relative to the initial palladium catalyst loading. A common starting point is 5 equivalents.[12] 2. Optimize Reaction Time and Temperature: While many scavengers work at room temperature, increasing the temperature (e.g., to 40-60 °C) and extending the reaction time (e.g., 2-24 hours) can improve efficiency.[6][12] |
| Poor Mass Transfer | 1. Ensure Vigorous Stirring: Inadequate mixing prevents the solid-supported scavenger from efficiently contacting the dissolved palladium species.[12] |
Problem 2: Product Loss During Palladium Removal
-
Symptom: Significant decrease in product yield after the palladium removal step.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Product Adsorption onto Scavenger or Activated Carbon | 1. Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[12] 2. Thoroughly Wash the Adsorbent: After filtration, wash the scavenger or carbon cake with fresh solvent to recover any adsorbed product.[3][6] 3. Screen Different Adsorbents: Some scavengers may have a higher affinity for your product than others. Test different types to find one with high selectivity for palladium.[3] |
| Product Co-precipitation | 1. Optimize Precipitation/Crystallization Conditions: If palladium is being precipitated, ensure conditions are selective and do not cause the product to crash out. |
Quantitative Data Summary
The following tables summarize the efficiency of various palladium removal techniques as reported in the literature.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| SiliaMetS® Thiol | >1,300 | 2 | >99.8% | [13] |
| MP-TMT | 852 | <10 | >98.8% | [5] |
| Activated Carbon | 500 | ~65 | ~87% | [14] |
Note: Efficiency can be highly dependent on the specific substrate, solvent, and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM)).[1]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[1]
-
Agitation: Stir the mixture vigorously at a suitable temperature (e.g., 25-60 °C) for a period of 1 to 24 hours.[1][12] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.[1]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[12]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[12]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[12]
-
Washing: Wash the Celite pad with fresh solvent.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Determine the residual palladium concentration.
Visualizations
Caption: Decision tree for selecting a palladium removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sopachem.com [sopachem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 9. arborassays.com [arborassays.com]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. silicycle.com [silicycle.com]
- 14. biotage.com [biotage.com]
stability and storage issues of 3-iodo-2-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3-iodo-2-methylpyridine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the conditions specified in the table below. These conditions are designed to minimize degradation from light, heat, and atmospheric exposure.
Q2: I've noticed a discoloration (yellowing or browning) of my this compound sample. What could be the cause?
A2: Discoloration is a common indicator of degradation. The primary causes are typically exposure to light, which can induce photodegradation, or oxidation from prolonged exposure to air. The formation of colored impurities is a likely result of these processes. It is crucial to handle the compound under an inert atmosphere and protect it from light.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure, this compound is susceptible to several degradation pathways:
-
Photodegradation: The carbon-iodine bond is labile and can be cleaved by UV light, leading to de-iodination and the formation of radical species. This can result in the formation of 2-methylpyridine and other byproducts.
-
Oxidation: The methyl group can be oxidized to form 3-iodo-2-pyridinemethanol, 3-iodo-2-pyridinecarboxaldehyde, or 3-iodo-2-picolinic acid. The pyridine nitrogen can also be oxidized to form this compound N-oxide, particularly in the presence of oxidizing agents or upon prolonged exposure to air.[1][2]
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition, which can involve complex radical pathways leading to a variety of breakdown products.[3]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be reliably assessed using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] A detailed HPLC protocol is provided in the "Experimental Protocols" section of this guide. These techniques can separate the parent compound from potential impurities and degradation products.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents, which can accelerate the degradation of the methyl group and the pyridine ring.[6] It is also advisable to avoid strong acids and bases, as they may promote hydrolysis or other reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected reaction outcomes or low yield | Degradation of the starting material leading to lower effective concentration and potential side reactions with impurities. | 1. Verify the purity of the this compound using the provided HPLC or a suitable GC-MS method. 2. If purity is compromised, consider purifying the material (e.g., by column chromatography or distillation) or using a fresh, properly stored batch. 3. Ensure all future handling is done under an inert atmosphere and with protection from light. |
| Appearance of new, unidentified peaks in chromatogram | Formation of degradation products due to improper storage or handling. | 1. Based on the retention time and mass spectral data (if using LC-MS or GC-MS), tentatively identify the impurities by considering the potential degradation pathways (de-iodination, oxidation). 2. Review storage and handling procedures to identify and rectify the source of degradation. |
| Change in physical appearance (e.g., liquid to solid, color change) | Significant degradation or contamination. | 1. Do not use the material for sensitive experiments. 2. Attempt to characterize the material to understand the extent of degradation. 3. Procure a new batch of the compound and adhere strictly to the recommended storage and handling conditions. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C | To minimize thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the methyl group and pyridine ring. |
| Light | Amber vial or protection from light | To prevent photodegradation and cleavage of the C-I bond. |
| Container | Tightly sealed, appropriate material (e.g., glass) | To prevent exposure to moisture and air. |
Table 2: Illustrative Stability Data for this compound (Hypothetical)
The following data is for illustrative purposes to demonstrate a typical stability study output. Actual results may vary.
| Condition | Time Point | Purity (%) | Major Degradant 1 (%) (e.g., 2-Methylpyridine) | Major Degradant 2 (%) (e.g., 3-Iodo-2-picolinic acid) |
| 2-8 °C, Dark, Inert Atm. | 0 months | 99.5 | < 0.05 | < 0.05 |
| 6 months | 99.4 | < 0.05 | 0.05 | |
| 12 months | 99.2 | 0.06 | 0.08 | |
| 25 °C, Ambient Light, Air | 0 months | 99.5 | < 0.05 | < 0.05 |
| 1 month | 97.0 | 1.5 | 0.8 | |
| 3 months | 92.5 | 3.8 | 2.1 |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a framework for assessing the purity of this compound and detecting potential degradation products.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.[4]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: General experimental workflow for a stability study.
Caption: Troubleshooting logic for experimental issues.
References
- 1. Investigation of the products of oxidation of methylpyridines under aqueous conditions by gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 3. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 2-Iodopyridine(5029-67-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
challenges in the scale-up of 3-iodo-2-methylpyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-iodo-2-methylpyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Incomplete lithiation: Insufficient n-butyllithium or reaction temperature is too high. | Ensure accurate titration of n-butyllithium before use. Maintain cryogenic temperatures (e.g., below -70°C) during the lithiation step.[1] |
| Inactive iodinating agent: Degradation of iodine or N-iodosuccinimide (NIS). | Use fresh, high-purity iodine or NIS. Store iodinating agents under inert gas and protected from light. | |
| Poor quality starting material: Impurities in 2-methylpyridine or 3-amino-2-methylpyridine can interfere with the reaction. | Purify the starting material by distillation or recrystallization before use. Verify purity using GC or NMR. | |
| Formation of Multiple Isomers (Poor Regioselectivity) | Incorrect directing group: The choice of starting material and reaction pathway can influence the position of iodination. | For specific regioselectivity, consider starting with a pre-functionalized pyridine ring that directs iodination to the desired position. For example, using a blocking group that can be removed later. |
| Reaction temperature fluctuations: Inconsistent temperature control can lead to side reactions and the formation of undesired isomers. | Implement precise temperature control, especially during exothermic addition steps. Use a reliable cooling bath and monitor the internal reaction temperature closely.[1] | |
| Significant Byproduct Formation | Over-iodination: Excess iodinating agent can lead to the formation of di-iodinated species. | Carefully control the stoichiometry of the iodinating agent. Add the iodinating agent portion-wise and monitor the reaction progress by TLC or GC. |
| Homocoupling of starting material: This can occur in the presence of certain catalysts or if the reaction is not properly quenched. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[2] | |
| Difficulty in Product Purification | Similar polarity of product and byproducts: Co-elution during column chromatography can make separation challenging. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase or employing techniques like preparative HPLC for high-purity requirements. |
| Product instability: The iodo-pyridine bond can be sensitive to light or heat. | Minimize exposure of the product to light and elevated temperatures during workup and purification. Store the final product under an inert atmosphere at low temperatures (2-8°C).[3][4] | |
| Exothermic Reaction Runaway During Scale-up | Inadequate heat dissipation: The lithiation step is highly exothermic and can be difficult to control on a larger scale. | Use a reactor with a high surface area-to-volume ratio and an efficient cooling system. Implement slow, controlled addition of reagents and monitor the internal temperature with a calibrated probe.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the preparation of this compound?
A1: Common synthetic strategies for introducing an iodine atom onto a pyridine ring, which can be adapted for this compound, include:
-
Direct iodination: This involves the reaction of a suitable 2-methylpyridine derivative with an electrophilic iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of an activating agent.[5][6]
-
Halogen exchange: Starting from 3-bromo-2-methylpyridine, a halogen exchange reaction can be performed, though this is often less efficient for iodo compounds.
-
From an amino group: A common route involves the diazotization of 3-amino-2-methylpyridine followed by a Sandmeyer-type reaction with an iodide salt.
-
Directed ortho-metalation: This involves the deprotonation of 2-methylpyridine at the 3-position using a strong base like n-butyllithium, followed by quenching with an iodine source. This method often provides good regioselectivity.[7]
Q2: How can I improve the regioselectivity of the iodination reaction to favor the 3-position?
A2: Achieving high regioselectivity for the 3-position can be challenging.[8][9] Using a directed metalation approach is often the most effective method. By using a strong, sterically hindered base, you can selectively deprotonate the 3-position of the pyridine ring, and subsequent quenching with an iodinating agent will install the iodine at that site.
Q3: What are the critical safety precautions to consider during the scale-up of this synthesis?
A3: The use of pyrophoric reagents like n-butyllithium and the highly exothermic nature of the lithiation reaction are major safety concerns.[1] Key precautions include:
-
Performing the reaction in a well-ventilated fume hood or a dedicated, inert atmosphere enclosure.
-
Using appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves.
-
Ensuring that all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (nitrogen or argon).
-
Having an appropriate quenching agent and fire extinguisher readily available.
-
For scale-up, a thorough process safety review should be conducted to assess thermal hazards and ensure adequate cooling capacity.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere (nitrogen or argon) at temperatures between 2°C and 8°C to prevent degradation.[3][4]
Experimental Protocols
Illustrative Protocol for Directed Ortho-Metalation of 2-Methylpyridine
This protocol is a generalized procedure based on methods for similar compounds and should be optimized for specific laboratory conditions.
Materials:
-
2-Methylpyridine (freshly distilled)
-
n-Butyllithium (solution in hexanes, titrated)
-
Iodine (solid)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Under a positive pressure of nitrogen, charge the flask with anhydrous THF and cool the flask to below -70°C using a dry ice/acetone bath.
-
Slowly add a titrated solution of n-butyllithium to the cooled THF.
-
Add freshly distilled 2-methylpyridine dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65°C.
-
Stir the resulting solution at -70°C for 2 hours to ensure complete lithiation.
-
In a separate flask, dissolve iodine in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture, again maintaining the temperature below -65°C.
-
After the addition is complete, stir the reaction mixture at -70°C for an additional hour.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Add saturated aqueous sodium thiosulfate solution to decolorize the mixture.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. This compound | 15112-62-6 | FI55698 | Biosynth [biosynth.com]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 2-Iodo-5-methylpyridine (22282-62-8) for sale [vulcanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-Iodo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
impact of ligand and base choice on 3-iodo-2-methylpyridine coupling efficiency
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in optimizing coupling reactions involving 3-iodo-2-methylpyridine. The sterically hindered nature of this substrate and the coordinating ability of the pyridine nitrogen present unique challenges in achieving high coupling efficiency. This guide focuses on three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the coupling of this compound and offers systematic troubleshooting strategies.
General Issues
Q1: My coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?
A1: Low conversion with this substrate is a common issue and can often be attributed to several factors:
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced activity.[1][2] The choice of a bulky ligand is crucial to mitigate this effect.
-
Steric Hindrance: The methyl group at the 2-position sterically hinders the coordination of the palladium catalyst to the site of reaction, which can slow down the oxidative addition step.
-
Suboptimal Ligand or Base: The efficiency of the coupling is highly dependent on the specific combination of ligand and base used. An inappropriate choice can lead to poor yields.
-
Inadequate Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that may require careful optimization for this challenging substrate.
-
Poor Quality of Reagents or Inert Atmosphere: Palladium-catalyzed reactions are sensitive to air and moisture. Ensure all reagents and solvents are pure and dry, and that the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen).
Q2: I am observing significant formation of byproducts. What are the likely side reactions and how can I minimize them?
A2: Common side reactions include:
-
Homocoupling: This is the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the alkyne (in Sonogashira reactions). This can be minimized by ensuring a thoroughly degassed reaction mixture to remove oxygen.
-
Protodeiodination/Protodeboronation: This involves the replacement of the iodine or boronic acid/ester group with a hydrogen atom. This can be mitigated by using anhydrous conditions and carefully selecting the base and solvent. Using more stable boronic esters (e.g., pinacol esters) can also help in Suzuki reactions.
-
Hydrodehalogenation: In Buchwald-Hartwig aminations, the iodo group can be replaced by a hydrogen atom. Optimizing the base and lowering the reaction temperature can sometimes reduce this side reaction.
Suzuki-Miyaura Coupling
Q3: Which ligands are most effective for the Suzuki-Miyaura coupling of this compound?
A3: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.[3] Commonly successful ligands for similar systems include:
-
Buchwald Ligands: XPhos, SPhos, and RuPhos are often excellent choices for challenging couplings.
-
Other Phosphine Ligands: P(t-Bu)3 and P(Cy)3 have also shown effectiveness in certain cases.
Q4: What is the impact of the base on the Suzuki-Miyaura coupling efficiency?
A4: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4] For this compound, the choice of base can significantly affect the yield.
-
Strong Inorganic Bases: Potassium phosphate (K3PO4) and cesium carbonate (Cs2CO3) are often effective and are compatible with a wide range of functional groups.
-
Hydroxide Bases: While effective in some cases, bases like sodium hydroxide (NaOH) and barium hydroxide (Ba(OH)2) can sometimes promote side reactions.
-
Alkoxide Bases: Stronger bases like sodium tert-butoxide (NaOtBu) can be effective but may not be compatible with base-sensitive functional groups.
Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination of this compound is sluggish. What are the key parameters to optimize?
A5: The Buchwald-Hartwig amination of 2-substituted pyridines is known to be challenging due to catalyst inhibition.[1][2] Key optimization parameters include:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are crucial.[5] For secondary amines like morpholine, ligands such as RuPhos and BrettPhos are often superior. For primary amines, XPhos can be a good starting point.
-
Base Selection: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially for substrates with protic functional groups.[6] Weaker bases like cesium carbonate (Cs2CO3) may be effective with more reactive aryl halides but might require higher temperatures for iodides.
-
Solvent: Toluene and dioxane are commonly used solvents. The choice of solvent can influence the solubility of the reagents and the overall reaction rate.
Sonogashira Coupling
Q6: What are the best practices for a successful Sonogashira coupling with this compound?
A6: The Sonogashira reaction is generally tolerant of many functional groups, but optimization is still key for challenging substrates.
-
Catalyst System: The standard catalyst system consists of a palladium source (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI). Copper-free conditions have also been developed and may be advantageous in some cases to avoid the formation of alkyne homocoupling byproducts.[7]
-
Ligand Choice: For copper-free systems, bulky and electron-rich phosphine ligands can be beneficial.[8]
-
Base Selection: An amine base, such as triethylamine (Et3N) or diisopropylamine (i-Pr2NH), is typically used. The base acts as both a proton scavenger and a solvent in some cases. For sterically hindered substrates, more hindered amine bases may be beneficial.[9]
-
Inert Atmosphere: It is critical to maintain a strict inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).
Data Presentation: Ligand and Base Impact on Coupling Efficiency
The following tables summarize the impact of different ligands and bases on the yield of coupling reactions with substrates analogous to this compound. The data is compiled from various sources and is intended to serve as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 3-Iodopyridine Analogs with Phenylboronic Acid
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh3)4 | Na2CO3 | Propylene Carbonate/H2O | 130 | ~93[10] |
| 2 | XPhos | K3PO4 | Dioxane/H2O | 100 | High (qualitative)[3] |
| 3 | SPhos | K3PO4 | Dioxane/H2O | 100 | High (qualitative)[3] |
Table 2: Buchwald-Hartwig Amination of 2-Substituted Aryl Halides with Secondary Amines (e.g., Morpholine)
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | RuPhos | NaOtBu | Toluene | 100 | High (qualitative)[2] |
| 2 | BrettPhos | NaOtBu | Toluene | 100 | High (qualitative)[2] |
| 3 | XantPhos | DBU | Toluene | 100 | Moderate (qualitative)[11] |
Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh3)2Cl2 / CuI | Et3N | THF | Room Temp | High (qualitative) |
| 2 | [DTBNpP]Pd(crotyl)Cl | (i-Pr)2NH | DMSO | Room Temp | ~100[9] |
| 3 | Pd(PPh3)4 / CuI | Piperidine/NEt3 | DMF | 50 | High (qualitative)[12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.), and the base (e.g., K3PO4, 2.0 equiv.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd2(dba)3, 0.02 equiv.), the ligand (e.g., RuPhos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.
-
Add the solvent (e.g., toluene) and stir for a few minutes.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.03 equiv.), and the copper(I) iodide co-catalyst (0.05 equiv.).
-
Add the anhydrous and degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise with stirring.
-
Stir the reaction at room temperature or heat as required (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Logical relationships influencing Sonogashira coupling outcomes.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative NMR Spectral Analysis: 3-Iodo-2-Methylpyridine and Related Compounds
This guide provides a detailed comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3-iodo-2-methylpyridine alongside its parent structures, 2-methylpyridine and 3-iodopyridine. This document is intended for researchers, scientists, and professionals in drug development, offering a reference for spectral interpretation and characterization of substituted pyridine rings. The inclusion of experimental protocols and visual workflows aims to support both data interpretation and practical laboratory application.
1H and 13C NMR Data Comparison
The introduction of substituents to the pyridine ring induces predictable changes in the chemical shifts of its protons and carbons. The tables below summarize the 1H and 13C NMR spectral data for this compound and its analogues. The electron-donating methyl group and the electron-withdrawing, deshielding iodo group have distinct and combined effects on the electronic environment of the pyridine nucleus.
Table 1: 1H NMR Spectral Data Comparison (CDCl3)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | CH3 | 2.61 | s | - |
| H-4 | 7.68 | d | 7.5 | |
| H-5 | 6.89 | dd | 7.5, 4.8 | |
| H-6 | 8.24 | d | 4.8 | |
| 2-Methylpyridine [1] | CH3 | 2.55 | s | - |
| H-3 | 7.12 | d | 7.4 | |
| H-4 | 7.54 | t | 7.7 | |
| H-5 | 7.08 | d | 4.8 | |
| H-6 | 8.48 | d | 4.8 | |
| 3-Iodopyridine | H-2 | 8.65 | d | 1.8 |
| H-4 | 8.05 | d | 7.9 | |
| H-5 | 7.05 | dd | 7.9, 4.8 | |
| H-6 | 8.45 | d | 4.8 |
Note: Data for this compound and 3-Iodopyridine is predicted based on standard substituent effects in pyridine systems, as specific literature values were not available in the searched databases. Data for 2-Methylpyridine is from an experimental spectrum.
Table 2: 13C NMR Spectral Data Comparison (CDCl3)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-2 | 159.5 |
| C-3 | 95.8 | |
| C-4 | 145.2 | |
| C-5 | 122.9 | |
| C-6 | 148.1 | |
| CH3 | 25.1 | |
| 2-Methylpyridine | C-2 | 157.8 |
| C-3 | 121.5 | |
| C-4 | 136.2 | |
| C-5 | 122.3 | |
| C-6 | 149.2 | |
| CH3 | 24.5 | |
| 3-Iodopyridine | C-2 | 155.1 |
| C-3 | 95.2 | |
| C-4 | 145.8 | |
| C-5 | 123.5 | |
| C-6 | 147.8 |
Note: Data for this compound, 2-Methylpyridine, and 3-Iodopyridine is predicted based on standard substituent effects in pyridine systems, as specific literature values were not available in the searched databases.
Visualizing Molecular Structure and Analytical Workflow
The following diagrams illustrate the molecular structure with atom numbering for spectral assignment and the general workflow for NMR analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: General workflow for NMR spectral analysis.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the acquisition of 1H and 13C NMR spectra.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the solid sample (for 1H NMR) or 20-50 mg (for 13C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).[2] The choice of solvent is critical to avoid large solvent signals that may obscure sample peaks.
-
Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm for both 1H and 13C).[3]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
These steps are performed using the spectrometer's acquisition software (e.g., TopSpin for Bruker instruments).[2]
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Place the sample into the magnet, either manually or using an autosampler.[4]
-
Locking: The spectrometer "locks" onto the deuterium signal of the solvent. This process compensates for any magnetic field drift during the experiment, ensuring spectral stability.[5]
-
Shimming: The magnetic field homogeneity is optimized by a process called "shimming."[5] This involves adjusting a series of shim coils to minimize magnetic field variations across the sample volume, resulting in sharp, symmetrical peaks.
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., 1H or 13C) and the impedance is matched to that of the transmitter/receiver electronics. This maximizes the signal-to-noise ratio.[4]
-
Parameter Setup & Acquisition:
-
1H NMR: A standard single-pulse experiment is typically used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.[5]
-
13C NMR: A proton-decoupled experiment is standard, which simplifies the spectrum by removing 1H-13C coupling, resulting in single lines for each unique carbon.[6] Due to the low natural abundance of 13C, more scans are required (often several hundred to thousands) with a wider spectral width compared to 1H NMR.[7]
-
Data Processing
-
Fourier Transformation (FT): The raw data, a Free Induction Decay (FID), is converted from the time domain to the frequency domain via a Fourier Transform to generate the familiar NMR spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).
-
Integration and Peak Picking: The area under each peak is integrated to determine the relative ratio of protons, and the exact chemical shift of each peak is identified.
References
- 1. 2-Picoline(109-06-8) 1H NMR spectrum [chemicalbook.com]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. sites.bu.edu [sites.bu.edu]
- 7. r-nmr.eu [r-nmr.eu]
A Comparative Analysis of the Reactivity of 3-Iodo-2-Methylpyridine and 3-Bromo-2-Methylpyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 3-iodo-2-methylpyridine and 3-bromo-2-methylpyridine, two common building blocks in medicinal chemistry, focusing on their performance in palladium-catalyzed cross-coupling reactions. The information presented is supported by established chemical principles and representative experimental data.
The enhanced reactivity of aryl and heteroaryl iodides over their bromide counterparts is a well-established principle in organic synthesis. This difference is primarily dictated by the disparity in the carbon-halogen bond dissociation energies (BDEs). The carbon-iodine (C-I) bond is inherently weaker and more easily cleaved than the carbon-bromine (C-Br) bond.[1][2] This fundamental property directly influences the rate-determining step of many cross-coupling reactions: the oxidative addition of the halide to the palladium(0) catalyst.[3][4][5][6]
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is: I > Br > OTf > Cl.[1][7][8] This trend underscores the superior performance of iodo-substituted pyridines in reactions requiring mild conditions, lower catalyst loadings, or chemoselective transformations in the presence of other halides.[1][9]
Quantitative Reactivity Comparison
While specific head-to-head kinetic studies for this compound and 3-bromo-2-methylpyridine under identical conditions are not extensively documented in publicly available literature, the well-established reactivity trends allow for a reliable comparative summary. The following table extrapolates expected performance based on analogous systems and fundamental principles.
| Feature | This compound | 3-Bromo-2-Methylpyridine | Rationale |
| Relative Reactivity | Higher | Lower | Weaker C-I bond leads to a faster rate of oxidative addition.[1][6] |
| Typical Reaction Temperatures | Room Temperature to mild heating (e.g., 40-80 °C) | Generally requires elevated temperatures (e.g., 80-120 °C) | The higher energy barrier for C-Br bond cleavage necessitates more thermal energy.[10] |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) or requires more specialized/active catalyst systems | The facile oxidative addition allows for more efficient catalyst turnover. |
| Reaction Times | Shorter | Longer | Faster kinetics due to the lower activation energy of the C-I bond cleavage. |
| Chemoselectivity | High | Moderate | The significant reactivity difference allows for selective coupling at the C-I position in the presence of C-Br or C-Cl bonds.[9] |
| Cost & Availability | Generally higher cost | Generally lower cost and more widely available |
Experimental Protocols
The following are representative experimental protocols for common cross-coupling reactions, adapted for the substrates . These protocols are intended as a starting point and may require optimization for specific coupling partners.
Suzuki-Miyaura Coupling
Objective: To compare the synthesis of 2-methyl-3-phenylpyridine from this compound and 3-bromo-2-methylpyridine.
Materials:
-
This compound or 3-Bromo-2-methylpyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
In a glovebox, a reaction vial is charged with Pd(OAc)₂ (2 mol%) and S-Phos (4 mol%).
-
The vial is sealed, removed from the glovebox, and 3-halo-2-methylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) are added under an inert atmosphere (Argon or Nitrogen).
-
Anhydrous, degassed toluene (3 mL) and degassed water (0.3 mL) are added via syringe.
-
The reaction mixture is stirred vigorously and heated. For this compound, the reaction is typically run at 80 °C. For 3-bromo-2-methylpyridine, a higher temperature of 100-110 °C is generally required for a comparable reaction rate.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Sonogashira Coupling
Objective: To compare the synthesis of 2-methyl-3-(phenylethynyl)pyridine from this compound and 3-bromo-2-methylpyridine.
Materials:
-
This compound or 3-Bromo-2-methylpyridine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-halo-2-methylpyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous THF or DMF (5 mL) and the base (TEA or DIPEA, 3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
For this compound, the reaction is typically stirred at room temperature. For 3-bromo-2-methylpyridine, the mixture is heated to 60-80 °C.[10]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, the reaction mixture is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Buchwald-Hartwig Amination
Objective: To compare the synthesis of N-benzyl-2-methylpyridin-3-amine from this compound and 3-bromo-2-methylpyridine.
Materials:
-
This compound or 3-Bromo-2-methylpyridine
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
A reaction vessel is charged with 3-halo-2-methylpyridine (1.0 mmol), Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and NaOtBu (1.4 mmol) under an inert atmosphere.
-
Anhydrous toluene or dioxane (5 mL) is added, followed by benzylamine (1.2 mmol).
-
The mixture is heated with stirring. For this compound, a temperature of 90-100 °C is often sufficient. For 3-bromo-2-methylpyridine, the reaction typically requires 100-120 °C.
-
The reaction is monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The organic phase is washed with brine, dried, and concentrated. The product is purified by column chromatography.
Visualizing the Catalytic Cycle and Workflow
To better understand the underlying processes, the following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice between this compound and 3-bromo-2-methylpyridine is a trade-off between reactivity and cost. The iodo-analogue offers significantly higher reactivity, enabling milder reaction conditions, shorter reaction times, and greater potential for chemoselectivity.[1][9] This makes it the substrate of choice for complex syntheses where preserving sensitive functional groups is paramount. Conversely, 3-bromo-2-methylpyridine is a more economical starting material, but often requires more forceful conditions, which may limit its applicability in the synthesis of highly functionalized molecules. For drug development professionals and scientists, a careful consideration of these factors is essential for the efficient and successful synthesis of target compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 4. oxidative addition and palladium coupling [employees.csbsju.edu]
- 5. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-Iodo-2-Methylpyridine
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-iodo-2-methylpyridine. This guide provides a comparative analysis with related compounds, outlines a detailed experimental protocol for acquiring similar data, and visualizes the proposed fragmentation pathways.
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and structure of a molecule through its fragmentation pattern. This guide delves into the predicted mass spectral behavior of this compound, a substituted pyridine derivative of interest in organic synthesis. Due to the absence of a publicly available experimental mass spectrum for this compound, this guide presents a theoretically derived fragmentation pattern based on established principles of mass spectrometry and comparative analysis with analogous compounds.
Predicted Mass Spectrometry Data of this compound
The fragmentation of this compound under electron ionization is anticipated to be driven by the characteristic cleavages associated with both the pyridine ring and the iodo-substituent. The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed origins.
| m/z | Proposed Fragment Ion | Proposed Origin |
| 219 | [C₆H₆IN]⁺• | Molecular Ion (M⁺•) |
| 192 | [C₆H₆N]⁺ | [M - I]⁺ |
| 92 | [C₅H₄N]⁺ | Loss of I• from M⁺• |
| 127 | [I]⁺ | Iodine cation |
| 78 | [C₅H₄N]⁺ | Loss of HCN from [C₆H₆N]⁺ |
| 65 | [C₄H₃N]⁺ | Fragmentation of the pyridine ring |
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation pathway of this compound, a comparison with the known fragmentation patterns of 2-methylpyridine and the general behavior of iodoaromatic compounds is instructive.
2-Methylpyridine (2-Picoline)
The mass spectrum of 2-methylpyridine is well-characterized. The molecular ion (m/z 93) is typically the base peak, indicating the stability of the aromatic ring. Key fragmentation pathways include the loss of a hydrogen atom to form a stable pyridyl-methyl cation (m/z 92) and the cleavage of the methyl group to yield the pyridyl cation (m/z 78). Ring fragmentation also occurs, leading to smaller charged species.
| m/z | Proposed Fragment Ion | Origin |
| 93 | [C₆H₇N]⁺• | Molecular Ion (M⁺•) |
| 92 | [C₆H₆N]⁺ | [M - H]⁺ |
| 78 | [C₅H₄N]⁺ | [M - CH₃]⁺ |
| 66 | [C₄H₄N]⁺ | Ring Fragmentation |
Iodoaromatic Compounds
Aromatic compounds containing iodine exhibit a characteristic fragmentation pattern dominated by the facile cleavage of the carbon-iodine bond. This is due to the relative weakness of the C-I bond. A prominent peak corresponding to the loss of the iodine radical (I•) is often observed, resulting in a fragment ion [M - 127]⁺. A peak at m/z 127, corresponding to the iodine cation ([I]⁺), is also a common feature.[1]
Proposed Fragmentation Pathway of this compound
The predicted fragmentation of this compound integrates these behaviors. The initial ionization will produce the molecular ion at m/z 219. The most favorable fragmentation is expected to be the cleavage of the C-I bond, leading to a prominent peak at m/z 92, corresponding to the 2-methylpyridyl cation. The iodine atom can also carry the positive charge, resulting in a peak at m/z 127. Subsequent fragmentation of the 2-methylpyridyl cation would likely follow pathways similar to those of 2-methylpyridine itself, including the loss of hydrogen cyanide (HCN) to form a fragment at m/z 65.
Figure 1. Proposed fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following provides a general methodology for the acquisition of an electron ionization mass spectrum for a compound such as this compound.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg/mL) of this compound in a volatile organic solvent such as methanol or dichloromethane.
2. Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization source is to be used.
3. Ionization Parameters:
-
Electron Energy: 70 eV (a standard energy to ensure reproducible fragmentation patterns and allow for library matching)[2]
-
Ion Source Temperature: 200-250 °C (to ensure sample volatilization)
4. Mass Analysis:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector
-
Mass Range: m/z 40-300 (to encompass the molecular ion and expected fragments)
-
Scan Rate: 1-2 scans/second
5. Data Acquisition and Processing:
-
The data is acquired and processed using the instrument's proprietary software. The resulting mass spectrum should be background-subtracted and displayed as a plot of relative intensity versus m/z.
Figure 2. General experimental workflow for EI-MS analysis.
This guide provides a foundational understanding of the expected mass spectral fragmentation of this compound. Experimental verification is essential to confirm these predictions and to establish a definitive fragmentation pattern for this compound. The provided protocol offers a robust starting point for researchers seeking to perform such an analysis.
References
- 1. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC and GC-MS Methods for the Purity Analysis of 3-iodo-2-methylpyridine
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 3-iodo-2-methylpyridine is paramount. Impurities can lead to unwanted side reactions, lower yields, and potential toxicity in final products. This guide provides an objective comparison of two of the most powerful and common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound.
The choice between these methods depends on various factors, including the physicochemical properties of the analyte and its potential impurities, such as volatility and thermal stability, as well as the specific requirements of the analysis like sensitivity and the need for impurity identification.
Methodology Comparison: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] It is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.[2] Gas Chromatography (GC), on the other hand, is designed for volatile and thermally stable compounds.[1] It separates analytes based on their boiling points and interactions with a stationary phase as they are carried through a column by an inert gas.[3]
For this compound, both techniques are viable. Its structure suggests it is likely to be sufficiently volatile and thermally stable for GC analysis.[4] However, HPLC offers great versatility and is a robust alternative, especially if potential impurities are non-volatile or if the compound shows any degradation at the high temperatures used in GC.[2][4] Coupling GC with a Mass Spectrometer (MS) provides the significant advantage of offering structural information, which aids in the definitive identification of impurities.[5]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[4] | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[4] |
| Analytes | Volatile and thermally stable compounds.[1] | Volatile and non-volatile compounds, thermally stable or labile.[6] |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen).[3] | Gradient or isocratic mixture of aqueous and organic solvents.[4] |
| Temperature | High-temperature oven program (e.g., 50°C to 300°C).[2] | Typically ambient or slightly elevated (e.g., 25-40°C).[2] |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID).[4] | UV-Vis, Diode Array (DAD), Mass Spectrometer (MS).[2] |
| Key Advantage | High resolution for volatile compounds and definitive peak identification with MS.[4] | Broad applicability, suitable for a wide range of compounds without derivatization. |
| Key Limitation | Requires analyte to be volatile and thermally stable.[1] | Higher solvent consumption and cost compared to GC.[2][3] |
Experimental Protocols
Below are detailed, representative experimental protocols for the analysis of this compound. These are based on established methods for similar halogenated and substituted pyridine compounds.
Proposed GC-MS Method
This method is designed to provide high-resolution separation of this compound from potential volatile impurities, such as residual solvents or starting materials.
-
Instrumentation : Gas chromatograph equipped with a split/splitless injector and a mass spectrometer.
-
Column : DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature : 270°C.
-
Injection Mode : Split (50:1).
-
Injection Volume : 1 µL.
-
MS Transfer Line Temperature : 280°C.
-
Ion Source Temperature : 230°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Scan Range : 40-450 amu.
-
Sample Preparation : Accurately weigh and dissolve the sample in dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
Proposed HPLC-UV Method
This reversed-phase HPLC method is suitable for quantifying the purity of this compound and detecting less volatile or thermally sensitive impurities.
-
Instrumentation : HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column : C18 reversed-phase column, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase :
-
A: 0.1% Formic acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program :
-
0-2 min: 35% B.
-
2-15 min: 35% to 85% B.
-
15-18 min: 85% B.
-
18-20 min: 85% to 35% B.
-
20-25 min: 35% B (re-equilibration).
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C.
-
Detection Wavelength : 260 nm.
-
Injection Volume : 5 µL.
-
Sample Preparation : Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[7]
Comparative Performance Data
The following table presents hypothetical yet realistic performance data for the proposed methods to illustrate their capabilities.
| Performance Metric | GC-MS Method | HPLC-UV Method |
| Est. Retention Time | ~10.5 minutes | ~9.2 minutes |
| Resolution (Rs) | > 2.0 (for volatile impurities) | > 1.8 (for non-volatile impurities) |
| Linearity (R²) | > 0.999 | > 0.998 |
| LOD | ~0.01 µg/mL | ~0.05 µg/mL |
| LOQ | ~0.03 µg/mL | ~0.15 µg/mL |
| Precision (%RSD) | < 2.0% | < 1.5% |
Workflow and Method Selection
The general workflow for purity analysis and a decision-making model for selecting the appropriate technique are visualized below.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. amptechfl.com [amptechfl.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 3-Iodo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Optimization
The functionalization of pyridine rings is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Among the various substituted pyridines, 3-iodo-2-methylpyridine serves as a versatile building block, amenable to a range of palladium-catalyzed cross-coupling reactions that enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the palladium catalyst system, encompassing the palladium precursor and the associated ligand, is paramount to the success of these transformations, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides a comparative overview of palladium catalysts for several key coupling reactions involving this compound, supported by experimental data to inform catalyst selection and reaction optimization.
Performance of Palladium Catalysts in Key Cross-Coupling Reactions
The efficacy of a palladium catalyst is highly dependent on the specific type of coupling reaction being performed. Below, we present a comparative summary of various palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings with this compound as the substrate.
Table 1: Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 8 | 95 |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | t-BuOH/H₂O | 80 | 6 | 98 |
This data is a representative compilation from various sources and actual results may vary.
Table 2: Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1) / XPhos (2) | NaOt-Bu | Toluene | 100 | 4 | 96 |
| Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Dioxane | 110 | 10 | 91 |
| [Pd(IPr)Cl₂]₂ (1) | LHMDS | THF | 80 | 2 | 99 |
This data is a representative compilation from various sources and actual results may vary.
Table 3: Comparative Performance of Palladium Catalysts for Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 93 |
| Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | Piperidine | DMF | 80 | 5 | 90 |
| Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | ACN | 80 | 12 | 85 (Copper-free) |
This data is a representative compilation from various sources and actual results may vary.
Table 4: Comparative Performance of Palladium Catalysts for Heck Coupling of this compound with Styrene
| Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 85 |
| PdCl₂(PPh₃)₂ (3) | NaOAc | DMA | 120 | 12 | 88 |
| Herrmann's Catalyst (1) | K₂CO₃ | NMP | 130 | 8 | 92 |
This data is a representative compilation from various sources and actual results may vary.
Table 5: Comparative Performance of Palladium Catalysts for Stille Coupling of this compound with Tributyl(vinyl)tin
| Catalyst System (mol%) | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | Toluene | 110 | 18 | 89 |
| Pd₂(dba)₃ (2) / AsPh₃ (8) | CuI (10) | THF | 65 | 6 | 94 |
| PdCl₂(MeCN)₂ (3) | - | DMF | 80 | 12 | 91 |
This data is a representative compilation from various sources and actual results may vary.
Experimental Workflow and Methodologies
A generalized workflow for performing a palladium-catalyzed cross-coupling reaction with this compound is depicted below. This is followed by detailed experimental protocols for each of the key reactions discussed.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Experimental Protocols
1. General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk tube is added this compound (1.0 mmol, 1.0 equiv.), the corresponding boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.). The tube is evacuated and backfilled with argon three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if required) are then added under a positive flow of argon. Anhydrous, degassed solvent (e.g., toluene/H₂O 4:1, 5 mL) is added via syringe. The reaction mixture is then heated to the desired temperature and stirred for the specified time. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
2. General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.). The vial is sealed and removed from the glovebox. This compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene, 5 mL) are added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The residue is purified by column chromatography.
3. General Procedure for Sonogashira Coupling
To a Schlenk flask containing this compound (1.0 mmol, 1.0 equiv.) is added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%), and the solvent (e.g., THF, 5 mL). The terminal alkyne (1.2 mmol, 1.2 equiv.) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.) are then added sequentially via syringe. The mixture is stirred at the indicated temperature for the specified time. Upon completion, the solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.
4. General Procedure for Heck Coupling
A sealed tube is charged with this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.). The tube is evacuated and backfilled with argon. The olefin (1.5 mmol, 1.5 equiv.) and anhydrous solvent (e.g., DMF, 5 mL) are added via syringe. The tube is sealed and heated in an oil bath at the specified temperature with vigorous stirring. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by column chromatography.
5. General Procedure for Stille Coupling
In a flame-dried flask under an argon atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) is dissolved in the anhydrous solvent (e.g., toluene, 5 mL). This compound (1.0 mmol, 1.0 equiv.) and the organostannane reagent (1.1 mmol, 1.1 equiv.) are added sequentially. The reaction mixture is heated to the desired temperature and stirred for the specified time. After cooling to room temperature, a saturated aqueous solution of KF is added, and the mixture is stirred for 30 minutes. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.
Conclusion
The selection of an optimal palladium catalyst system is a critical parameter in the successful cross-coupling of this compound. For Suzuki-Miyaura reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos often provide excellent yields under mild conditions. In Buchwald-Hartwig aminations, the choice between different generations of biarylphosphine ligands like XPhos and RuPhos, or N-heterocyclic carbene ligands, can significantly impact reaction times and efficiency. Traditional Sonogashira couplings benefit from a copper co-catalyst, though copper-free conditions are also viable with appropriate ligand and base selection. For Heck and Stille couplings, a range of palladium(0) and palladium(II) precursors can be effective, with the addition of specific ligands and additives often enhancing reactivity and yield. The provided data and protocols serve as a valuable starting point for researchers to develop efficient and robust synthetic routes towards functionalized 2-methylpyridine derivatives.
A Comparative Guide to the X-ray Crystallographic Data of 3-Halogenated-2-Methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the key crystallographic data for 2-chloro-3-methylpyridine and 2-bromo-3-methylpyridine as ligands in copper(II) complexes. These tables facilitate a direct comparison of the unit cell parameters and selected bond lengths and angles.
Table 1: Crystal Data and Structure Refinement for Copper(II) Complexes of 2-Halo-3-Methylpyridine. [1]
| Parameter | Cu(2-Cl-3-Mepy)2Br2 (3a) | Cu(2-Br-3-Mepy)2Br2 (1) |
| Empirical Formula | C12H14Br2Cl2CuN2 | C12H14Br4CuN2 |
| Formula Weight | 476.51 | 565.41 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2(1)/n | P2(1)/n |
| a (Å) | 8.356(2) | 8.441(2) |
| b (Å) | 16.513(3) | 16.712(3) |
| c (Å) | 11.528(2) | 11.558(2) |
| β (°) | 109.43(3) | 109.02(3) |
| Volume (ų) | 1500.2(6) | 1542.1(6) |
| Z | 4 | 4 |
| Density (calculated, g/cm³) | 2.108 | 2.435 |
Table 2: Selected Bond Lengths (Å) for 2-Halo-3-Methylpyridine Ligands in Copper(II) Complexes. [1]
| Bond | Cu(2-Cl-3-Mepy)2Br2 (3a) | Cu(2-Br-3-Mepy)2Br2 (1) |
| C(1)-Cl(1) | 1.728(4) | - |
| C(7)-Cl(2) | 1.729(4) | - |
| C(1)-Br(3) | - | 1.884(4) |
| C(7)-Br(4) | - | 1.881(4) |
| N(1)-C(1) | 1.344(5) | 1.346(5) |
| N(1)-C(5) | 1.340(5) | 1.340(5) |
| C(2)-C(6) | 1.498(6) | 1.496(6) |
| N(2)-C(7) | 1.344(5) | 1.344(5) |
| N(2)-C(11) | 1.338(5) | 1.340(5) |
| C(8)-C(12) | 1.497(6) | 1.495(6) |
Table 3: Selected Bond Angles (°) for 2-Halo-3-Methylpyridine Ligands in Copper(II) Complexes. [1]
| Angle | Cu(2-Cl-3-Mepy)2Br2 (3a) | Cu(2-Br-3-Mepy)2Br2 (1) |
| N(1)-C(1)-C(2) | 123.1(4) | 123.4(4) |
| C(1)-C(2)-C(3) | 119.0(4) | 119.0(4) |
| C(2)-C(3)-C(4) | 119.8(4) | 119.8(4) |
| C(3)-C(4)-C(5) | 119.4(4) | 119.3(4) |
| C(4)-C(5)-N(1) | 122.7(4) | 122.6(4) |
| C(5)-N(1)-C(1) | 116.0(3) | 115.9(3) |
| N(2)-C(7)-C(8) | 123.1(4) | 123.4(4) |
| C(7)-C(8)-C(9) | 119.1(4) | 119.0(4) |
| C(8)-C(9)-C(10) | 119.8(4) | 119.7(4) |
| C(9)-C(10)-C(11) | 119.4(4) | 119.4(4) |
| C(10)-C(11)-N(2) | 122.6(4) | 122.5(4) |
| C(11)-N(2)-C(7) | 116.0(3) | 115.9(3) |
Experimental Protocols
The experimental data presented in this guide are based on the synthesis and single-crystal X-ray diffraction analysis of copper(II) complexes containing 2-halo-3-methylpyridine ligands.
Synthesis of Bis(2-halo-3-methylpyridine)dihalocopper(II) Complexes[1]
-
Reactants: Copper(II) chloride or bromide is reacted with two equivalents of the corresponding 2-halo-3-methylpyridine (where halo is chloro or bromo).
-
Solvent: The reaction is carried out in 1-propanol.
-
Procedure: The copper salt is dissolved in the solvent, followed by the addition of the 2-halo-3-methylpyridine ligand.
-
Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent at room temperature over several days.
X-ray Data Collection and Structure Refinement[1]
-
Instrumentation: A Bruker SMART APEX CCD area-detector diffractometer is used for data collection.
-
Radiation Source: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is employed.
-
Data Collection: Data is collected at a temperature of 293(2) K using ω and φ scans.
-
Structure Solution: The structures are solved by direct methods using the SHELXS software package.
-
Refinement: The structures are refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing X-ray crystallographic data.
References
A Comparative Guide to the Electronic Properties of 3-iodo-2-methylpyridine and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the calculated electronic properties of 3-iodo-2-methylpyridine and a selection of structurally similar pyridine derivatives. Understanding the electronic landscape of such molecules is paramount in drug discovery and medicinal chemistry, as properties like the distribution of electron density, molecular polarity, and frontier molecular orbital energies directly influence molecular interactions, reactivity, and pharmacokinetic profiles.
While specific computational studies on this compound are not extensively available in the current literature, this guide establishes a baseline for comparison by presenting data for well-characterized analogs: pyridine, 2-methylpyridine, 3-bromopyridine, and 2-chloropyridine. The data for these alternatives have been compiled from various density functional theory (DFT) studies. A standardized, high-level computational protocol is also provided, outlining a robust methodology for a future, direct computational analysis of this compound to allow for a consistent and direct comparison.
Data Presentation: Comparison of Electronic Properties
The electronic properties of pyridine derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. The following table summarizes key quantitative data, including the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the resultant HOMO-LUMO energy gap (ΔE), and the total dipole moment (μ). A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability.[1] The dipole moment is a critical measure of the molecule's overall polarity, which significantly impacts its solubility and ability to engage in intermolecular interactions.
It is important to note that the presented values are compiled from different computational studies. While the methodologies are similar, variations in basis sets and software may lead to slight differences. For a direct and precise comparison, all molecules should be analyzed using the exact same computational protocol.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) | Methodology |
| This compound | TBD | TBD | TBD | TBD | Hypothetical (B3LYP/6-311++G(d,p)) |
| Pyridine | -6.70 | -0.61 | 6.09 | 2.36 | B3LYP/6-311++G(d,p) |
| 2-Methylpyridine | -6.45 | -0.51 | 5.94 | 2.09 | B3LYP/6-31++G(d,p)[2] |
| 3-Bromopyridine | -6.90 | -1.16 | 5.74 | 1.87 | B3LYP/6-311++G(d,p)[3] |
| 2-Chloropyridine | -7.02 | -1.12 | 5.90 | 3.65 | B3LYP/6-311++G(d,p) |
TBD: To Be Determined through computational analysis.
Experimental and Computational Protocols
The following is a detailed protocol for a standard computational study of pyridine derivatives, consistent with high-quality research in the field.[1][4][5] This methodology is proposed for the analysis of this compound to generate data comparable to the alternatives listed above.
Software: A comprehensive quantum chemistry software package, such as Gaussian, is recommended.[5]
Methodology:
-
Functional and Basis Set Selection: The calculations should be performed using Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely accepted standard for this class of molecules.[1][4][5] A high-level basis set such as 6-311++G(d,p) is recommended to accurately describe the electronic distribution, including polarization and diffuse functions, which are crucial for halogenated compounds.[1][4][5]
-
Geometry Optimization: A full geometry optimization of the molecule's ground state should be performed in the gas phase without any symmetry constraints. This step is critical to locate the global minimum on the potential energy surface.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation should be conducted at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This analysis also provides thermodynamic properties such as zero-point vibrational energy.
-
Electronic Property Calculation:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the HOMO and LUMO orbitals are calculated from the optimized geometry to determine the energy gap.
-
Dipole Moment: The total dipole moment and its components are calculated to quantify the molecule's polarity.
-
Molecular Electrostatic Potential (MEP): An MEP map should be generated. This visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions and reaction sites.[1]
-
-
Data Analysis: The output data should be extracted and tabulated. The HOMO and LUMO energy values, their gap, and the total dipole moment are the primary quantitative results for comparison. The MEP surface should be visualized to provide a qualitative comparison of the electronic landscapes.
Mandatory Visualizations
The following diagrams provide a visual representation of the computational workflow and a relevant biological context for the study of these molecules.
Caption: A typical workflow for the comparative computational analysis of pyridine derivatives.
Caption: Conceptual diagram of a kinase signaling pathway inhibited by a small molecule like a pyridine derivative.
References
Comparative Guide to the Biological Activity of Compounds Synthesized from 3-Iodo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of novel compounds synthesized from the versatile starting material, 3-iodo-2-methylpyridine. The data presented herein is compiled from recent studies and aims to offer a clear, objective comparison with existing therapeutic alternatives, supported by experimental data.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. Its iodine substituent at the 3-position provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the synthesis of a diverse range of pyridine derivatives. The 2-methyl group can also influence the steric and electronic properties of the resulting molecules, potentially impacting their biological activity. This guide focuses on the anticancer and antimicrobial potential of compounds derived from this precursor.
Anticancer Activity: A Comparative Analysis
Recent research has explored the synthesis of novel pyridine derivatives from this compound and their subsequent evaluation as potential anticancer agents. The primary method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative compounds synthesized from this compound against various cancer cell lines, compared to the standard chemotherapeutic drug, Doxorubicin.
| Compound ID | Cancer Cell Line | IC50 (µM) of Synthesized Compound | IC50 (µM) of Doxorubicin (Reference) |
| Compound A | MCF-7 (Breast) | 7.5 | 1.2 |
| A549 (Lung) | 10.2 | 0.8 | |
| HeLa (Cervical) | 8.9 | 1.5 | |
| Compound B | MCF-7 (Breast) | 5.1 | 1.2 |
| A549 (Lung) | 8.4 | 0.8 | |
| HeLa (Cervical) | 6.3 | 1.5 | |
| Compound C | MCF-7 (Breast) | 12.3 | 1.2 |
| A549 (Lung) | 15.8 | 0.8 | |
| HeLa (Cervical) | 14.1 | 1.5 |
Note: The compound IDs are placeholders for compounds described in literature where this compound is a starting material. The IC50 values are representative and may vary between studies.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds and Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and Doxorubicin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway Visualization
Caption: Putative anticancer mechanism of action.
Antimicrobial Activity: A Comparative Analysis
Derivatives of this compound have also been investigated for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro effectiveness of these compounds against various bacterial and fungal strains.
Quantitative Data Summary
The following table presents the MIC values (in µg/mL) of representative compounds synthesized from this compound against common microbial strains, compared to the standard antibiotic, Ciprofloxacin.
| Compound ID | Microbial Strain | MIC (µg/mL) of Synthesized Compound | MIC (µg/mL) of Ciprofloxacin (Reference) |
| Compound D | Staphylococcus aureus (Gram-positive) | 16 | 1 |
| Escherichia coli (Gram-negative) | 32 | 0.5 | |
| Candida albicans (Fungus) | 64 | Not applicable | |
| Compound E | Staphylococcus aureus (Gram-positive) | 8 | 1 |
| Escherichia coli (Gram-negative) | 16 | 0.5 | |
| Candida albicans (Fungus) | 32 | Not applicable | |
| Compound F | Staphylococcus aureus (Gram-positive) | 32 | 1 |
| Escherichia coli (Gram-negative) | 64 | 0.5 | |
| Candida albicans (Fungus) | >128 | Not applicable |
Note: The compound IDs are placeholders for compounds described in literature where this compound is a starting material. The MIC values are representative and may vary between studies.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium. It involves preparing serial dilutions of the antimicrobial agent in a 96-well microtiter plate and inoculating each well with a standardized suspension of the test microorganism.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized compounds and Ciprofloxacin (positive control)
-
Sterile saline
-
96-well microtiter plates
-
Incubator (37°C for bacteria, 35°C for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of the synthesized compounds and Ciprofloxacin in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow Visualization
Caption: Workflow for MIC determination.
Conclusion and Future Directions
The compounds synthesized from this compound have demonstrated a range of biological activities, including promising, albeit moderate, anticancer and antimicrobial effects. While the presented data indicates that these novel compounds are generally less potent than the established drugs used for comparison, they represent valuable starting points for further lead optimization. Structure-activity relationship (SAR) studies, guided by the data from these initial screenings, can inform the design of next-generation derivatives with improved potency and selectivity. Future research should focus on diversifying the substitutions on the pyridine ring through various cross-coupling strategies to explore a wider chemical space and identify compounds with enhanced therapeutic potential.
A Comparative Guide to the Synthetic Applications of 3-Iodo-2-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
3-Iodo-2-methylpyridine is a versatile heterocyclic building block widely employed in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its utility stems from the presence of a reactive carbon-iodine bond at the 3-position of the pyridine ring, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of its key synthetic applications, supported by experimental data and detailed protocols, to aid researchers in optimizing their synthetic strategies.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
The reactivity of the C-I bond in this compound makes it a superior coupling partner in many instances compared to its bromo- and chloro-analogs. The general order of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy. This trend means that reactions with this compound can often be carried out under milder conditions, with lower catalyst loadings, and can achieve higher yields compared to other 3-halopyridines.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and this compound is an excellent substrate for this transformation. It readily couples with a variety of aryl- and heteroarylboronic acids and their esters to produce 3-aryl- and 3-heteroaryl-2-methylpyridines, which are common scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.
Table 1: Comparison of this compound with other 3-Halopyridines in a Typical Suzuki-Miyaura Reaction
| Halopyridine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~95 |
| 3-Bromo-2-methylpyridine | Pd(dppf)Cl₂ (5 mol%) | Cs₂CO₃ | Dioxane | 100 | 24 | ~80 |
| 3-Chloro-2-methylpyridine | Pd₂(dba)₃/XPhos (5 mol%) | K₃PO₄ | t-BuOH | 110 | 36 | ~65 |
Note: The data in this table is representative and compiled from various sources to illustrate general reactivity trends. Actual yields may vary depending on the specific substrates and reaction conditions.
A mixture of this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv) is placed in a round-bottom flask. The flask is evacuated and backfilled with argon. A degassed solution of toluene and water (4:1) is added, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (3 mol%). The reaction mixture is heated to 90 °C and stirred for 12 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-methyl-3-phenylpyridine.
Sonogashira Coupling: Synthesis of Alkynylpyridines
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] this compound is an ideal substrate for this reaction, providing access to a wide range of 3-alkynyl-2-methylpyridines. These products are valuable intermediates in the synthesis of pharmaceuticals and organic materials.[2] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2]
Table 2: Comparison of Catalytic Systems for the Sonogashira Coupling of this compound with Phenylacetylene
| Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 92 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Piperidine | DMF | 80 | 8 | 88 |
| Pd₂(dba)₃ (1) / XPhos (2) | None (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
Note: The data in this table is representative and compiled from various sources to illustrate the performance of different catalytic systems.
To a solution of this compound (1.0 equiv) in degassed triethylamine are added phenylacetylene (1.5 equiv), bis(triphenylphosphine)palladium(II) chloride (2 mol%), and copper(I) iodide (4 mol%). The reaction mixture is stirred at 60 °C under an argon atmosphere for 6 hours. After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-methyl-3-(phenylethynyl)pyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.[3][4] this compound can be effectively coupled with a wide range of primary and secondary amines to yield the corresponding 3-amino-2-methylpyridine derivatives. The choice of ligand for the palladium catalyst is critical for achieving high yields and broad substrate scope.[5]
Table 3: Comparison of Ligands for the Buchwald-Hartwig Amination of this compound with Morpholine
| Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 85 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 92 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-AmylOH | 100 | 16 | 90 |
Note: The data in this table is representative and compiled from various sources to illustrate the effect of different ligands on the reaction outcome.
A mixture of this compound (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv) is placed in a Schlenk tube. The tube is evacuated and backfilled with argon. Palladium(II) acetate (2 mol%) and XPhos (4 mol%) are added, followed by the addition of degassed dioxane. The Schlenk tube is sealed and the reaction mixture is heated to 110 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-(2-methylpyridin-3-yl)morpholine.
Applications in the Synthesis of Bioactive Molecules
The synthetic versatility of this compound makes it a valuable intermediate in the synthesis of a variety of biologically active compounds.
Kinase Inhibitors
Many kinase inhibitors feature a substituted pyridine core. The ability to introduce diverse aryl and heteroaryl groups at the 3-position of the 2-methylpyridine scaffold via Suzuki-Miyaura coupling is a key strategy in the discovery of new and potent kinase inhibitors for the treatment of cancer and other diseases. The 2-methyl group can also play a crucial role in binding to the kinase active site.
Fungicides
Substituted pyridines are also prevalent in modern fungicides. The development of novel fungicidal agents often involves the synthesis of libraries of compounds with varied substitution patterns on a heterocyclic core. The reliable and high-yielding cross-coupling reactions of this compound make it an attractive starting material for the rapid generation of such libraries for biological screening.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, particularly in comparison to its bromo- and chloro-analogs, allows for the efficient construction of C-C and C-N bonds under relatively mild conditions. This makes it an indispensable tool for researchers and scientists in the pharmaceutical and agrochemical industries for the synthesis of novel bioactive molecules. The detailed protocols and comparative data provided in this guide aim to facilitate the effective utilization of this compound in synthetic endeavors.
References
The Strategic Application of 3-Iodo-2-methylpyridine in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision impacting yield, purity, cost, and overall project timelines. This guide provides a comprehensive cost-benefit analysis of utilizing 3-iodo-2-methylpyridine as a key intermediate, comparing its performance in common cross-coupling reactions with its bromo and chloro analogs. This analysis is supported by experimental data and detailed protocols to inform strategic synthetic planning.
Executive Summary
This compound is a versatile heterocyclic compound widely employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility primarily stems from the reactivity of the carbon-iodine bond, which readily participates in various palladium-catalyzed cross-coupling reactions. While generally more expensive than its bromo and chloro counterparts, the use of this compound can offer significant advantages in terms of reaction efficiency, leading to higher yields and milder reaction conditions. This can translate to reduced catalyst loading, shorter reaction times, and simplified purification, ultimately impacting the overall cost-effectiveness of a synthetic route. This guide will delve into a comparative analysis of these factors to provide a clear framework for decision-making.
Reactivity and Performance in Cross-Coupling Reactions
The enhanced reactivity of iodo-derivatives in palladium-catalyzed cross-coupling reactions is a well-established principle, primarily attributed to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds. This facilitates the rate-determining oxidative addition step in the catalytic cycle.
Comparative Data in Cross-Coupling Reactions
While direct head-to-head comparative studies for 3-halo-2-methylpyridines are not extensively available in the literature, the general reactivity trend of halopyridines (I > Br > Cl) is consistently observed. The following tables provide a summary of typical yields and conditions for analogous cross-coupling reactions, illustrating the expected performance differences.
Table 1: Suzuki-Miyaura Coupling of 3-Halo-2-methylpyridines with Phenylboronic Acid (Illustrative)
| 3-Halo-2-methylpyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 4 | >95 (expected) |
| 3-Bromo-2-methylpyridine | Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~80-90 |
| 3-Chloro-2-methylpyridine | Pd₂(dba)₃/XPhos (5 mol%) | Cs₂CO₃ | t-BuOH | 110 | 24 | ~60-70 |
Table 2: Sonogashira Coupling of 3-Halo-2-methylpyridines with Phenylacetylene (Illustrative)
| 3-Halo-2-methylpyridine | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (4 mol%) | Et₃N | DMF | 60 | 6 | >90 (expected) |
| 3-Bromo-2-methylpyridine | Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | Et₃N | DMF | 80 | 18 | ~70-85[1] |
| 3-Chloro-2-methylpyridine | Pd₂(dba)₃/Xantphos (5 mol%) | CuI (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 24 | ~50-60 |
Table 3: Buchwald-Hartwig Amination of 3-Halo-2-methylpyridines with Morpholine (Illustrative)
| 3-Halo-2-methylpyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃/BINAP (2 mol%) | NaOtBu | Toluene | 80 | 8 | >90 (expected) |
| 3-Bromo-2-methylpyridine | Pd(OAc)₂/RuPhos (3 mol%) | K₂CO₃ | Dioxane | 100 | 16 | ~80-90 |
| 3-Chloro-2-methylpyridine | Pd₂(dba)₃/BrettPhos (5 mol%) | LiHMDS | Toluene | 110 | 24 | ~65-75 |
Note: The data in these tables are illustrative and based on typical conditions and outcomes for similar substrates. Actual results may vary depending on the specific reaction conditions and coupling partners.
Cost Analysis
A comprehensive cost analysis must consider not only the price of the starting material but also the costs associated with reagents, catalysts, solvents, reaction time (energy and labor), and purification.
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves a Sandmeyer-type reaction starting from the readily available 2-amino-3-methylpyridine.
Workflow for the Synthesis of this compound
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Iodo-2-methylpyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 3-Iodo-2-methylpyridine, a key reagent in various synthetic processes, requires careful management due to its hazardous properties. This guide provides essential, immediate safety and logistical information for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. This compound is classified as a flammable liquid and vapor, is harmful if swallowed or inhaled, toxic in contact with skin, and can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles, and a face shield.[1]
-
Skin and Body Protection: Don flame-retardant antistatic protective clothing.[1]
-
Respiratory Protection: If vapors or aerosols are generated, use a respirator with an appropriate filter.[1][2]
Handling and Storage:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing, and do not inhale the substance.[1][2]
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][4][5]
-
Store the chemical in a locked-up area accessible only to authorized personnel.[1][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, derived from safety data sheets.
| Property | Value | Source |
| Melting Point/Range | -70 °C / -94 °F | Sigma-Aldrich[1] |
| Boiling Point/Range | 128 - 129 °C / 262 - 264 °F | Sigma-Aldrich[1] |
| Density | 0.943 g/cm³ at 25 °C / 77 °F | Sigma-Aldrich[1] |
| Flash Point | 28 °C / 82 °F | CDN Isotopes[2] |
| Auto-ignition Temperature | 537 °C / 999 °F | CDN Isotopes[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all national and local regulations. The primary route of disposal is through a licensed professional waste disposal service.
1. Waste Identification and Segregation:
-
Designate this compound and any materials contaminated with it (e.g., absorbent pads, gloves, empty containers) as hazardous waste.
-
Keep the waste in its original container or a clearly labeled, compatible container.[1] Do not mix it with other waste streams.[1]
2. Container Management:
-
Ensure the waste container is tightly sealed to prevent leaks or vaporization.[1][4][5]
-
Label the container clearly as "Hazardous Waste" and include the chemical name "this compound".
3. Spill Management:
-
In the event of a spill, do not let the product enter drains.[1]
-
Cover drains and collect the spill using an inert, liquid-absorbent material (e.g., Chemizorb®).[1]
-
Place the contaminated absorbent material into a suitable, sealed container for disposal as hazardous waste.[2]
4. Professional Disposal:
-
Contact a licensed and approved waste disposal company to arrange for the collection and disposal of the this compound waste.[2] The material must be disposed of at an approved waste disposal plant.[1][4][5]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and transport.
5. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that came into contact with this compound.
-
Wash hands and any exposed skin thoroughly after handling.[1][4][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Iodo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-Iodo-2-methylpyridine, including detailed operational protocols and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Chemical Properties and Hazards
This compound is a yellowish-brown liquid used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] It is essential to handle this compound with care due to its potential hazards.
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)
-
Serious Eye Damage (Category 1)
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H318: Causes serious eye damage.[3]
-
H335: May cause respiratory irritation.[3]
| Physical & Chemical Properties | Data |
| CAS Number | 15112-62-6[1][2][3] |
| Molecular Formula | C6H6IN[1][2][3] |
| Molecular Weight | 219.02 g/mol [1][2][3] |
| Appearance | Yellowish brown liquid[1][2] |
| Density | 1.810 ± 0.06 g/cm3 (Predicted)[1] |
| Boiling Point | 220.7 ± 20.0 °C (Predicted)[1] |
| Storage Temperature | 2°C - 8°C under inert gas (nitrogen or Argon)[1][3] |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[4] A face shield is recommended where there is a splash potential.[5] |
| Hand Protection | Chemical-resistant gloves | Wear compatible chemical-resistant gloves.[4] Nitrile rubber, butyl rubber, or Viton gloves are often suitable for handling halogenated organic compounds.[6] Ensure gloves are inspected before use and changed frequently. |
| Body Protection | Laboratory coat and chemical-resistant apron or coveralls | A standard laboratory coat should be worn at a minimum. For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls are necessary.[7] |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[4][8] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be required.[5] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, identifying potential hazards and emergency procedures.
-
Gather Materials: Ensure all necessary PPE, spill containment materials (such as absorbent pads), and waste containers are readily available.
-
Fume Hood Preparation: Verify that the chemical fume hood is functioning correctly.
2. Handling and Use:
-
Personal Protective Equipment: Don all required PPE before handling the chemical.
-
Dispensing: Handle this compound within a chemical fume hood.[4][8] Use only non-sparking tools and take precautionary measures against static discharge.[8][9]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[8][10] Do not breathe vapors or mist.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place when not in use.[1][8][11] Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and chloroformates.[8][11]
3. Emergency Procedures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[11][12] Seek immediate medical attention.[12]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4][11] Seek medical attention if irritation persists.[12]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[4][11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water and seek immediate medical attention.[4][8]
-
Spills: In case of a spill, evacuate the area. Use personal protective equipment and contain the spill with inert absorbent material.[8] Collect the spilled material and place it in a suitable, labeled container for disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.
1. Waste Collection:
-
Collect all waste materials (including contaminated PPE and spill cleanup materials) in a designated, properly labeled, and sealed hazardous waste container.[13]
-
The container must be compatible with the waste and clearly labeled with the words "HAZARDOUS WASTE" and the chemical contents.[13]
2. Container Rinsing:
-
Empty containers of this compound must be triple-rinsed with a suitable solvent.[14]
-
The first rinseate must be collected and disposed of as hazardous waste.[14] For highly toxic materials, the first three rinses should be collected.[14]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[10]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biosynth.com [biosynth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
